molecular formula C18H18N6 B1638551 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene CAS No. 147951-02-8

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Cat. No.: B1638551
CAS No.: 147951-02-8
M. Wt: 318.4 g/mol
InChI Key: FWCAOVHHIHUHLD-UHFFFAOYSA-N
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Description

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a useful research compound. Its molecular formula is C18H18N6 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[[3,5-bis(imidazol-1-ylmethyl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-4-22(13-19-1)10-16-7-17(11-23-5-2-20-14-23)9-18(8-16)12-24-6-3-21-15-24/h1-9,13-15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCAOVHHIHUHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC(=CC(=C2)CN3C=CN=C3)CN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, a versatile tripodal ligand. Esteemed for its unique structural architecture and remarkable coordination capabilities, this molecule has garnered significant interest in the fields of supramolecular chemistry, materials science, and medicinal chemistry. This document will delve into its synthesis, structural elucidation, and key chemical characteristics, offering valuable insights for its application in advanced research and development.

Introduction: The Significance of a Tripodal Ligand

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, often abbreviated as TIB, is a C3-symmetric organic molecule featuring a central benzene ring functionalized with three imidazol-1-ylmethyl arms at the 1, 3, and 5 positions. This specific arrangement confers a tripodal geometry, making it an exceptional building block for the construction of complex three-dimensional structures. The presence of three nitrogen atoms within the imidazole rings provides multiple coordination sites, enabling it to act as a versatile ligand for a wide array of metal ions. This characteristic is pivotal in the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes.[1] The inherent structural rigidity of the benzene core, coupled with the flexibility of the methylene linkers, allows for a degree of conformational freedom, which can be tailored to achieve specific structural and functional outcomes in the resulting metal complexes.

The potential applications of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene are vast and varied. Its ability to form stable complexes with transition metals makes it a valuable candidate for the development of novel catalysts.[2] Furthermore, its unique structural motif is being explored in the design of new therapeutic agents in medicinal chemistry.[2]

Synthesis and Purification

The synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is typically achieved through a nucleophilic substitution reaction between 1,3,5-tris(bromomethyl)benzene and imidazole. The causality behind this experimental choice lies in the high reactivity of the benzylic bromides towards nucleophilic attack by the nitrogen atom of the imidazole ring.

Synthesis of the Precursor: 1,3,5-Tris(bromomethyl)benzene

The key precursor, 1,3,5-tris(bromomethyl)benzene, can be synthesized from mesitylene (1,3,5-trimethylbenzene) via a free-radical bromination reaction.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene in a suitable solvent like carbon tetrachloride (CCl4).

  • Initiation: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide.

  • Reaction: Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 1,3,5-tris(bromomethyl)benzene can be purified by recrystallization from a suitable solvent system.

Synthesis_of_Precursor Mesitylene Mesitylene Reaction Free-Radical Bromination Mesitylene->Reaction NBS NBS, Benzoyl Peroxide NBS->Reaction Solvent CCl4, Reflux Solvent->Reaction Product 1,3,5-Tris(bromomethyl)benzene Reaction->Product

Caption: Synthesis of 1,3,5-Tris(bromomethyl)benzene.

Final Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

The final step involves the reaction of the synthesized 1,3,5-tris(bromomethyl)benzene with imidazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3,5-tris(bromomethyl)benzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Imidazole: Add a stoichiometric excess of imidazole to the solution. The presence of a mild base, like potassium carbonate, can be beneficial to neutralize the HBr formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a white to light yellow powder or crystalline solid.[4]

Final_Synthesis Precursor 1,3,5-Tris(bromomethyl)benzene Reaction Nucleophilic Substitution Precursor->Reaction Imidazole Imidazole Imidazole->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene Reaction->Product

Caption: Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.

Structural and Spectroscopic Characterization

Molecular Structure

The molecular structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is characterized by a central benzene ring with three imidazole-containing arms. This tripodal arrangement is key to its function as a versatile ligand in coordination chemistry.

Molecular_Structure cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_arm3 Arm 3 Benzene Benzene Ring CH2_1 CH2 Benzene->CH2_1 at C1 CH2_2 CH2 Benzene->CH2_2 at C3 CH2_3 CH2 Benzene->CH2_3 at C5 Imidazole_1 Imidazole Ring CH2_1->Imidazole_1 Imidazole_2 Imidazole Ring CH2_2->Imidazole_2 Imidazole_3 Imidazole Ring CH2_3->Imidazole_3

Caption: Schematic representation of the molecular structure.

Spectroscopic Data
Property Value Source
Molecular Formula C18H18N6[5]
Molecular Weight 318.38 g/mol [5]
Appearance White to light yellow powder or crystal[4]
Melting Point 183-187 °C[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are crucial for confirming the structure of the synthesized compound. Based on the analysis of similar structures, the following spectral features are anticipated in a deuterated solvent like DMSO-d6.[6][7][8]

  • 1H NMR:

    • A singlet corresponding to the protons of the central benzene ring.

    • A singlet for the methylene protons (-CH2-).

    • Signals in the aromatic region corresponding to the protons of the imidazole rings.

  • 13C NMR:

    • Signals corresponding to the carbon atoms of the central benzene ring.

    • A signal for the methylene carbons.

    • Signals for the carbon atoms of the imidazole rings.

Infrared (IR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching vibrations of the aromatic and imidazole rings.

  • C=C and C=N stretching vibrations within the aromatic and imidazole rings.

  • C-N stretching vibrations.

Chemical Properties and Applications

Coordination Chemistry

The most significant chemical property of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is its ability to act as a tripodal N-donor ligand. The three imidazole groups can coordinate to one or more metal centers, leading to the formation of a variety of coordination complexes, including metal-organic frameworks (MOFs). The flexibility of the methylene linkers allows the ligand to adopt different conformations to accommodate the coordination preferences of various metal ions.

Catalysis

The metal complexes derived from this ligand have shown potential in catalysis. The well-defined coordination environment around the metal center can be tailored to create active sites for specific catalytic transformations.[2]

Medicinal Chemistry

The imidazole moiety is a common feature in many biologically active molecules. The unique three-dimensional structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene and its metal complexes makes it an interesting scaffold for the design of novel therapeutic agents.[2]

Safety and Handling

Standard laboratory safety precautions should be observed when handling 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene and its precursors. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a highly versatile and valuable tripodal ligand with significant potential in materials science, catalysis, and drug discovery. Its well-defined structure and predictable coordination behavior make it an excellent building block for the rational design of functional supramolecular assemblies. This guide has provided a comprehensive overview of its chemical properties, from its synthesis to its potential applications, offering a solid foundation for researchers and scientists working with this fascinating molecule.

References

  • Supplementary Material: Evaluation of the test compounds using Lipinski's rule. Dove Medical Press. Available at: [Link]

  • Supporting Information - ScienceOpen. Available at: [Link]

  • c7dt02584j1.pdf - The Royal Society of Chemistry. Available at: [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... - ResearchGate. Available at: [Link]

  • Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. Available at: [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]

  • Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate. Available at: [Link]

  • 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene | C18H18N6 | CID 5233123 - PubChem. Available at: [Link]

  • 1,3,5-tris ( (1H-imidazol-1-yl)methyl)benzene - CD Bioparticles. Available at: [Link]

  • 1,3,5-tri(1H-imidazol-1-yl)benzene | C15H12N6 - PubChem. Available at: [Link]

Sources

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Supramolecular Utility

Executive Summary

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (commonly abbreviated as tib or timb ) is a flexible, nitrogen-rich tripodal ligand central to the design of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Unlike rigid carboxylate linkers, tib possesses methylene spacers (


) between the central benzene core and the peripheral imidazole rings.[1] This structural feature imparts significant conformational freedom, allowing the molecule to adopt various geometries (

vs.

) in response to metal coordination environments.[1] This guide details the structural parameters, validated synthesis protocols, and coordination logic required to deploy tib in advanced materials research.[1]

Molecular Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The tib molecule consists of a mesitylene-derived core where the methyl hydrogens are substituted by imidazole rings.[1]

  • Core Symmetry: The central benzene ring provides a rigid

    
     platform.[1]
    
  • Flexible Arms: The methylene bridges allow the imidazole rings to rotate.[1] This flexibility results in two primary conformers in the solid state:

    • cis-cis-cis (

      
      ):  All three imidazole rings point to the same side of the benzene plane (tripodal "bowl" shape).[1]
      
    • cis-cis-trans (

      
      ):  One imidazole ring is inverted relative to the others.[1]
      
  • Coordination Potential: The

    
     nitrogen atoms (N3 position) on the imidazole rings act as monodentate donors.[1] The molecule typically acts as a 
    
    
    
    -bridging ligand, connecting three distinct metal centers to form 2D sheets or 3D networks.[1]
Physicochemical Data[1][2][8]
PropertyValue
IUPAC Name 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene
Formula

Molecular Weight 318.38 g/mol
CAS Number 147951-02-8
Appearance White to off-white crystalline solid
Melting Point 183 – 187 °C
Solubility Soluble in DMF, DMSO, MeOH, EtOH; Insoluble in Hexanes, Water
pKa (est) ~7.0 (imidazole conjugate acid)

Standardized Synthesis Protocol

Objective: Synthesis of high-purity tib from 1,3,5-tris(bromomethyl)benzene via nucleophilic substitution.

Reaction Logic

The synthesis relies on the


 attack of the deprotonated imidazole anion on the benzylic bromide.[1] A strong base is required to generate the imidazolate in situ.[1]
Materials
  • Precursor: 1,3,5-Tris(bromomethyl)benzene (1.0 eq)[1]

  • Nucleophile: Imidazole (3.5 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) OR Potassium Carbonate (

    
    )[1]
    
  • Solvent: Anhydrous DMF or THF (for NaH); Acetonitrile (for

    
    )[1]
    
Protocol (NaH Method - High Yield)
  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend NaH (4.0 eq) in anhydrous DMF. Cool to 0°C.[1][2]
    
  • Deprotonation: Slowly add Imidazole (3.5 eq) to the suspension. Stir at 0°C for 30 minutes until

    
     evolution ceases.
    
  • Addition: Dropwise add a solution of 1,3,5-Tris(bromomethyl)benzene (1.0 eq) in DMF to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: The solution typically turns from turbid to clear or light yellow.[1]

  • Quenching: Carefully pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a white solid.[1]

  • Isolation: Filter the precipitate. Wash extensively with water to remove sodium salts and excess imidazole.[1]

  • Purification: Recrystallize from hot Ethanol or Methanol/Water mixture.

  • Validation: Confirm structure via

    
     NMR (DMSO-
    
    
    
    ). Diagnostic peaks: Methylene singlet (
    
    
    ppm), Imidazole protons (
    
    
    ppm).[1]

Coordination Chemistry & MOF Topology

The versatility of tib lies in its ability to act as a neutral, flexible strut.[1] It is frequently combined with rigid dicarboxylate ligands (e.g., terephthalic acid) to construct "Pillared-Layer" MOFs.[1]

Mechanism of Action[1]
  • Layer Formation: Metal ions (e.g.,

    
    , 
    
    
    
    ) bind with dicarboxylates to form 2D grids.[1]
  • Pillaring: The tib ligand occupies the axial sites of the metal nodes, bridging the 2D layers into a 3D porous framework.[1]

  • Topology Control: The flexibility of tib allows for the formation of interpenetrated networks (where multiple frameworks weave through each other), enhancing stability but potentially reducing pore size.[1]

Visualization of Synthesis & Coordination Logic[1]

Tib_Workflow cluster_0 Synthesis Phase cluster_1 Application Phase (MOF Construction) Precursor 1,3,5-Tris(bromomethyl)benzene Product tib Ligand (C18H18N6) Precursor->Product Nucleophilic Subst. (DMF, RT) Reagent Imidazole + NaH Reagent->Product MOF_Final 3D Pillared MOF (Porous Framework) Product->MOF_Final Axial Coordination (Pillaring) Metal Metal Salt (Zn, Cu, Co) MOF_Layer 2D Metal-Carboxylate Layer Metal->MOF_Layer CoLigand Auxiliary Ligand (Carboxylates) CoLigand->MOF_Layer MOF_Layer->MOF_Final Self-Assembly

Figure 1: Logical workflow from organic synthesis of the tib ligand to its assembly into 3D Metal-Organic Frameworks.

Applications in Research

Gas Adsorption & Separation

MOFs constructed with tib often exhibit selective adsorption properties.[1] The flexibility of the ligand allows the pore aperture to adapt ("breathing effect"), which is critical for separating gases with similar kinetic diameters, such as


 or 

.[1]
Biological Relevance (Antimicrobial)

While tib is primarily a structural ligand, its silver(I) complexes have shown potential as antimicrobial agents.[1] The imidazole groups can coordinate


, creating a reservoir for the slow release of silver ions, a known mechanism for disrupting bacterial cell walls.[1]
Catalysis

The uncoordinated nitrogen atoms in defective tib-MOF structures can act as Lewis basic sites for catalysis (e.g., Knoevenagel condensation).[1] Furthermore, the porous network can encapsulate catalytic nanoparticles, preventing aggregation while maintaining accessibility.[1]

References

  • Synthesis & MOF Construction

    • Title: Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands.[1]

    • Source: Taylor & Francis (Journal of Coordination Chemistry).[1]

    • URL:[Link][1]

  • Adsorption Properties

    • Title: Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4.[1]

    • Source: Royal Society of Chemistry (Dalton Transactions).[1]

    • URL:[Link]

  • Topological Analysis

    • Title: Novel metal-organic frameworks with specific topology from new tripodal ligands.[1]

    • Source: PubMed (Inorganic Chemistry).[1]

    • URL:[Link]

  • Chemical Data

    • Title: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene Compound Summary.
    • Source: PubChem.[1][3][4]

    • URL:[Link][1]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a tripodal N-heterocyclic ligand of significant interest in the fields of coordination chemistry, materials science, and medicinal chemistry. Its C3-symmetric structure, featuring a central benzene ring functionalized with three imidazole-containing arms, makes it an excellent building block for the construction of metal-organic frameworks (MOFs), catalysts, and potential therapeutic agents.[1] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this versatile molecule, offering insights into the causal relationships behind experimental choices and ensuring a self-validating system for its identification and purity assessment.

Introduction: The Molecular Architecture and Its Implications

The unique molecular structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene dictates its chemical properties and, consequently, the spectroscopic signatures observed during its characterization. The molecule, with a chemical formula of C₁₈H₁₈N₆ and a molecular weight of 318.38 g/mol , possesses a central aromatic core and three flexible methyl-imidazole side chains. This combination of a rigid core and flexible arms allows for diverse coordination modes with metal ions, a key feature in the design of functional materials. Its potential applications in drug development are also noteworthy, with the imidazole moieties capable of interacting with biological targets.

A thorough spectroscopic characterization is paramount to confirm the successful synthesis of the molecule, assess its purity, and understand its electronic and vibrational properties. This guide will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Insight: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Due to the molecule's C3 symmetry, a simplified spectrum is expected.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation: Based on the molecular structure, the following proton signals are anticipated:

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Methylene protons (-CH₂-)~5.1Singlet6H
Benzene ring protons~7.0Singlet3H
Imidazole ring protons (H4, H5)~6.9, ~7.1Singlets or doublets3H, 3H
Imidazole ring proton (H2)~7.6Singlet3H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Insight: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Again, the C3 symmetry simplifies the spectrum.

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

  • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation: The expected ¹³C NMR signals are summarized below:

Carbon Environment Expected Chemical Shift (ppm)
Methylene carbon (-CH₂-)~50
Benzene ring carbons (C-CH₂)~138
Benzene ring carbons (C-H)~126
Imidazole ring carbons (C4, C5)~120, ~129
Imidazole ring carbon (C2)~137

Note: These are approximate chemical shifts and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural motifs.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Data Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (-CH₂-)2950-2850
C=N and C=C stretching (imidazole ring)1600-1450
C-N stretching1350-1000
Aromatic C-H out-of-plane bending900-675

The presence of these characteristic bands provides strong evidence for the molecular structure of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.

Mass Spectrometry (MS): Determining the Molecular Weight

Theoretical Insight: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Record the mass spectrum.

Data Interpretation: The primary peak of interest is the molecular ion peak ([M+H]⁺).

Ion Expected m/z
[M+H]⁺319.1662

The observation of a peak at this mass-to-charge ratio confirms the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

Theoretical Insight: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons to higher energy levels. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Identify the wavelengths of maximum absorbance.

Data Interpretation: The UV-Vis spectrum of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is expected to show absorption bands arising from π → π* transitions within the benzene and imidazole rings. The exact λ_max values will depend on the solvent used.

Integrated Spectroscopic Analysis Workflow

A comprehensive and self-validating characterization of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene involves a logical workflow that integrates the data from each spectroscopic technique.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Analysis & Validation Synthesis Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment (e.g., HPLC) NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation

Sources

Technical Guide: Solubility & Application of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (tib)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene , commonly abbreviated as tib or timb , is a flexible, tripodal N-donor ligand essential in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination polymers.

Unlike its rigid analogs (e.g., 1,3,5-tri(1H-imidazol-1-yl)benzene), the inclusion of methylene bridges (-CH₂-) between the central benzene ring and the imidazole arms imparts significant conformational flexibility. This flexibility allows the ligand to adopt various conformations (cis/trans relative to the central plane), making solubility behavior highly dependent on solvent polarity and pH.

Chemical Profile
ParameterData
CAS Number 147951-02-8
Formula C₁₈H₁₈N₆
Molecular Weight 318.38 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 183–187 °C (indicative of high purity)
pKa (est.) ~6.8–7.0 (Imidazole nitrogen)

Physicochemical Solubility Profile

As a Senior Scientist, I categorize solubility not just by "dissolves/doesn't dissolve," but by functional utility —how the solvent interacts with the ligand for specific experimental outcomes (e.g., rapid dissolution vs. slow crystallization).

Table 1: Functional Solubility Matrix

Data derived from standard synthesis workups and solvothermal protocols.

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Polar Aprotic DMF, DMSO , DMA, NMPHigh (>50 mg/mL)Primary Solvents. Used for NMR analysis (DMSO-d₆) and solvothermal MOF synthesis.
Polar Protic Methanol, Ethanol Moderate (Heating req.)Crystallization Solvents. Ligand is soluble at reflux but precipitates upon cooling. Ideal for purification.
Aqueous (Neutral) Water (pH 7)Insoluble Used as a "crash solvent" to precipitate the ligand from DMF reaction mixtures.
Aqueous (Acidic) 0.1 M HCl / HNO₃High Protonation Dependent. Forms soluble imidazolium salts ([H₃tib]³⁺). Critical for pH-modulated MOF growth.
Chlorinated Chloroform, DCMLow/Moderate Often used to wash away non-polar impurities, but can slowly leach the target ligand.
Non-Polar Diethyl Ether, HexaneInsoluble strictly used for washing/precipitation.
Mechanism of Dissolution

The solubility of tib is governed by two competing factors:

  • Imidazolyl Hydrogen Bonding: The N3 nitrogen on the imidazole ring is a hydrogen bond acceptor. Polar protic solvents (MeOH) solvate this site effectively.

  • Hydrophobic Core: The central benzene ring and methylene bridges resist dissolution in pure water.

Critical Insight: Commercial samples often contain bromide salts (intermediate impurities). If your sample dissolves readily in water at neutral pH, it is likely the salt form or impure, not the free base ligand.

Experimental Protocols

Protocol A: Purity Verification (NMR)

Before committing expensive metal salts to a MOF synthesis, validate ligand purity.

  • Solvent: Use DMSO-d₆ (Chloroform-d is often insufficient for full solvation).

  • Concentration: 10 mg ligand in 0.6 mL solvent.

  • Key Diagnostic Peaks:

    • Singlet (~5.2 ppm): Methylene bridge protons (-CH₂-).

    • Singlet (~7.2 ppm): Central benzene protons.

    • Imidazole Signals: Three distinct peaks (typically ~6.9, 7.2, 7.8 ppm).

  • Impurity Check: Look for broad water peaks or residual DMF (2.73, 2.89 ppm), which can interfere with accurate stoichiometry in MOF growth.

Protocol B: Recrystallization (Purification)

Use this if your melting point is <180°C or the color is dark yellow/brown.

  • Dissolution: Suspend crude tib (1.0 g) in Ethanol (20 mL) .

  • Heating: Heat to reflux (approx. 80°C) with stirring. If not fully dissolved, add Methanol dropwise until clear.

  • Filtration: Hot filter (using a pre-warmed glass funnel) to remove insoluble inorganic salts (e.g., NaBr/KBr from synthesis).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Collection: Filter the white crystals and wash with cold Diethyl Ether.

Application: Solvent Selection for MOF Synthesis

The choice of solvent defines the topology of the resulting MOF because tib is flexible. Solvents act as "templates" that lock the ligand into specific conformations.

Diagram 1: Solvothermal Solvent Decision Tree

This logic flow ensures you select the correct solvent system based on your target outcome.

SolventSelection Start Start: Select MOF Growth Strategy Goal What is the primary goal? Start->Goal SingleCrystal Single Crystal Growth (Thermodynamic Control) Goal->SingleCrystal RapidPowder Rapid Powder Synthesis (Kinetic Control) Goal->RapidPowder Method1 Layering / Slow Diffusion SingleCrystal->Method1 Low Solubility Method2 Solvothermal (Autoclave) SingleCrystal->Method2 High Solubility Solvent3 Solvent System C: Ligand + Metal in Water/Acid (pH < 4) RapidPowder->Solvent3 Solvent1 Solvent System A: Bottom: Ligand in CHCl3/DCM Top: Metal in MeOH Method1->Solvent1 Solvent2 Solvent System B: Ligand + Metal in DMF/Ethanol (1:1) Method2->Solvent2 Outcome1 Outcome: Discrete Complexes or 1D Chains Solvent1->Outcome1 Outcome2 Outcome: 3D Porous MOFs (High Crystallinity) Solvent2->Outcome2 Outcome3 Outcome: Dense Phases (Protonated Ligand) Solvent3->Outcome3

Caption: Decision matrix for solvent selection based on desired crystallinity and phase topology.

Troubleshooting & "Pro-Tips"

The "Gelation" Issue

Problem: In pure DMF, mixing tib with metal nitrates (Zn, Cd) often results in an immediate, amorphous gel rather than crystals. Cause: The reaction kinetics are too fast; the high solubility in DMF causes rapid nucleation. Solution: Use a Solvent Modulator . Add 10-20% Ethanol or Acetonitrile to the DMF. This slightly lowers the solubility of the transition state, slowing down nucleation and promoting crystal growth.

pH Sensitivity

Problem: Ligand precipitates immediately upon adding metal salts in aqueous media. Cause: Metal salt hydrolysis lowers pH, but not enough to fully protonate the ligand, leading to disordered aggregation. Solution: If working in water, you must control pH.

  • To dissolve: Lower pH to < 4 (Ligand becomes [H₃tib]³⁺).

  • To crystallize: Slowly raise pH using urea decomposition (hydrothermal, 120°C) or vapor diffusion of triethylamine.

Diagram 2: Purification & Handling Workflow

Purification Raw Crude Ligand (Yellow/Brown) Step1 Dissolve in Hot EtOH/MeOH Raw->Step1 Step2 Hot Filtration (Remove Salts) Step1->Step2 Step3 Cool to 4°C (Crystallization) Step2->Step3 Step4 Wash with Et2O Step3->Step4 Final Pure Ligand (White Powder) Step4->Final

Caption: Standard operating procedure for the purification of tib ligand to remove halide salts.

References

  • Hartshorn, C. M., & Steel, P. J. (1998). Poly(pyrazol-1-ylmethyl)benzenes: new multidentate ligands. Journal of the Chemical Society, Dalton Transactions. Link (Foundational synthesis and solubility properties).

  • Tian, G., et al. (2008). Syntheses, Crystal Structures, and Properties of Six New Coordination Polymers Constructed from a Flexible Tripodal Ligand. Crystal Growth & Design. Link (Detailed solvothermal solvent mixtures).

  • PubChem Compound Summary. (2023). 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (CID 5233123).[1] National Center for Biotechnology Information. Link (Physicochemical data verification).

  • Sigma-Aldrich/Merck. (2023). Product Specification: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.[2][3][1][4][5][6]Link (Commercial purity standards and handling).

Sources

A Technical Guide to the Purity Analysis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene, hereafter referred to as TIB, is a C3-symmetric tripodal N-donor ligand of considerable interest in the fields of coordination chemistry, materials science, and medicinal chemistry.[1][2] Its pre-organized structure, featuring three imidazole rings linked to a central benzene core via methylene bridges, makes it an exceptional building block for creating metal-organic frameworks (MOFs), catalysts, and compounds with potential therapeutic applications.[2][3] The precise coordination and ultimate performance of TIB-based materials are intrinsically linked to the purity of the ligand itself. For researchers and developers, particularly in the pharmaceutical sector, a rigorous and comprehensive purity analysis is not merely a quality control measure but a fundamental prerequisite for ensuring reproducibility, safety, and efficacy.

This guide provides an in-depth framework for the purity analysis of TIB. It moves beyond simple procedural lists to explain the rationale behind methodological choices, grounding them in the principles of analytical chemistry and regulatory expectations. We will explore the likely impurity profile based on its common synthetic route and detail a multi-technique approach to identify and quantify these impurities, ensuring a holistic and trustworthy assessment of TIB quality.

Part 1: Understanding the Impurity Profile from Synthesis

A robust purity analysis begins with a theoretical understanding of what impurities might be present. The most common synthesis of TIB involves the nucleophilic substitution reaction between 1,3,5-tris(bromomethyl)benzene and imidazole in the presence of a base.[4] This pathway, while effective, can introduce several classes of impurities.

Potential Impurities in TIB Synthesis:

  • Unreacted Starting Materials:

    • 1,3,5-tris(bromomethyl)benzene

    • Imidazole

  • Reaction Intermediates:

    • Mono-substituted: 1-((1H-imidazol-1-yl)methyl)-3,5-bis(bromomethyl)benzene

    • Di-substituted: 1,3-bis((1H-imidazol-1-yl)methyl)-5-(bromomethyl)benzene

  • By-products:

    • Over-alkylation products (quaternary imidazolium salts)

    • Side-products from reactions with solvent or base

  • Degradants:

    • Hydrolysis or oxidation products if exposed to air, moisture, or light.

The following diagram illustrates the synthetic pathway and the emergence of key process-related impurities.

G cluster_reactants Starting Materials cluster_products Products & Impurities TBB 1,3,5-Tris(bromomethyl)benzene Mono Mono-substituted Intermediate TBB->Mono + Imidazole IM Imidazole IM->Mono TIB TIB (Target Product) Quat Quaternary Salt (By-product) TIB->Quat + TBB (Trace) Di Di-substituted Intermediate Mono->Di + Imidazole Di->TIB + Imidazole

Caption: Synthetic pathway of TIB and the origin of major process-related impurities.

Part 2: A Multi-Modal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. This guide details a four-pronged strategy employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Expertise & Rationale: HPLC is the cornerstone for purity determination in pharmaceutical and chemical analysis due to its high resolving power, sensitivity, and quantitative accuracy. For TIB and its potential impurities, which possess UV-active imidazole and benzene rings, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical choice. The separation is based on polarity; the non-polar stationary phase (e.g., C18) will retain the less polar compounds (like the bromo-intermediates) longer than the more polar TIB.

Trustworthiness through Validation: The reliability of an HPLC method is established through validation, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[5][6][7] This ensures the method is fit for its purpose, covering parameters like specificity, linearity, accuracy, and precision.

Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 220 nm. The imidazole ring provides absorbance around 220 nm, while the benzene core absorbs at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the TIB sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percent of the main TIB peak relative to the total area of all observed peaks.

Data Presentation: Example Impurity Profile
Peak No.Retention Time (min)Relative Retention TimePeak Area (%)Possible Identity
13.50.410.15Imidazole
28.51.0099.50TIB
312.11.420.20Di-substituted Intermediate
415.81.860.15Mono-substituted Intermediate

Caption: Workflow for HPLC purity analysis of TIB.

NMR Spectroscopy for Structural Confirmation and Impurity ID

Expertise & Rationale: NMR spectroscopy is unparalleled for structural elucidation. For TIB, ¹H NMR provides a unique fingerprint, confirming the identity of the main component and allowing for the identification and, in some cases, quantification of impurities. It is particularly effective at detecting residual solvents and starting materials like imidazole, which may have distinct signals.

Trustworthiness: A clean ¹H NMR spectrum, where all peaks are assigned to the target structure and integration values match the expected proton counts, is powerful evidence of purity. The absence of unassigned signals is a strong indicator that no major structural impurities are present.

Experimental Protocol: ¹H NMR Analysis
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of TIB in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • Spectral Interpretation (Expected Shifts in DMSO-d₆):

    • ~8.2-7.7 ppm: Singlets/doublets corresponding to the C2 protons of the imidazole rings.

    • ~7.5-6.9 ppm: Signals for the C4 and C5 protons of the imidazole rings.

    • ~7.2 ppm: Singlet for the three equivalent protons on the central benzene ring.

    • ~5.3 ppm: Singlet for the six equivalent methylene (-CH₂-) protons.

  • Impurity Identification: Look for signals that do not correspond to TIB, such as the characteristic peaks of residual solvents or the benzylic protons of bromo-intermediates at a different chemical shift.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the analyte, serving as a critical identity check. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like TIB, typically yielding the protonated molecular ion [M+H]⁺.

Trustworthiness: An observed mass that matches the theoretical exact mass of TIB (C₁₈H₁₈N₆, Exact Mass: 318.16 Da) within a few parts per million (ppm) using a high-resolution mass spectrometer (HRMS) provides unequivocal confirmation of the elemental composition.

Experimental Protocol: ESI-MS Analysis
  • Instrumentation: An ESI mass spectrometer, which can be standalone (flow injection) or coupled to an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of TIB (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the ESI source in positive ion mode.

  • Expected Result: A major peak should be observed at an m/z corresponding to the [M+H]⁺ ion.

    • Theoretical m/z for [C₁₈H₁₉N₆]⁺: 319.1669

Elemental Analysis for Bulk Purity

Expertise & Rationale: Elemental analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. This classic technique provides a measure of the absolute purity of the bulk material. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula.

Trustworthiness: A close agreement (typically within ±0.4%) between the experimental and theoretical values indicates the absence of significant amounts of inorganic impurities, water, or other non-CHN-containing substances.

Data Presentation: Theoretical vs. Experimental Values
ElementTheoretical %Experimental %Difference %
Carbon (C)67.9067.75-0.15
Hydrogen (H)5.705.65-0.05
Nitrogen (N)26.4026.50+0.10

Part 3: Integrated Purity Assessment Workflow

The true power of this analytical strategy lies in the integration of these orthogonal techniques. Each method validates the others, building a comprehensive and trustworthy purity profile.

Caption: An integrated workflow for the comprehensive purity assessment of TIB.

Conclusion

The purity analysis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a critical process that underpins its successful application in advanced materials and potential therapeutics. A superficial assessment is insufficient. By employing an integrated, multi-modal strategy that combines the quantitative power of HPLC, the structural detail of NMR, the definitive identity confirmation of MS, and the bulk purity check of elemental analysis, researchers and developers can establish a high degree of confidence in the quality of their material. This rigorous, scientifically-grounded approach ensures that the remarkable potential of TIB can be explored with reproducibility, reliability, and safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Unveiling anion-induced folding in tripodal imidazolium receptors by ion-mobility mass spectrometry. Chemical Communications (RSC Publishing). [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

  • Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Taylor & Francis Online. [Link]

  • Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. PMC. [Link]

  • (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. American Chemical Society. [Link]

  • Synthesis and Characterization of Copper(II) Complexes of New Tripodal Polyimidazole Ligands. American Chemical Society. [Link]

  • Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Taylor & Francis. [Link]

  • A bioinspired cobalt catalyst based on a tripodal imidazole/pyridine platform capable of water reduction and oxidation. OSTI.GOV. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene in Designing Advanced Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, and, notably, drug delivery.[1] The choice of the organic ligand is a critical determinant of the final architecture and properties of the MOF.

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB) is a tripodal ligand that offers a unique combination of flexibility and coordinating ability, making it an excellent building block for novel MOFs. Its three imidazole groups, extending from a central benzene ring, can coordinate with metal centers in various orientations, leading to the formation of diverse and intricate three-dimensional networks.[2][3][4] The nitrogen atoms in the imidazole rings provide strong coordination sites for a range of metal ions, including but not limited to Co(II), Cu(II), and Zn(II).[2][5] The inherent flexibility of the methylene spacers allows the ligand to adapt to different coordination geometries, which is crucial for the self-assembly of complex porous structures.

From a drug development perspective, the imidazole moieties in the TIB ligand are of particular interest. The nitrogen-rich environment of the resulting MOF pores can facilitate favorable host-guest interactions with drug molecules, particularly those containing hydrogen bond donors or acceptors. Furthermore, the potential for pH-responsive protonation of the imidazole rings can be exploited for controlled drug release in specific physiological environments, such as the acidic microenvironment of tumors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a cobalt-based MOF using the TIB ligand. It includes a detailed, field-proven protocol, methodologies for thorough characterization, and a generalized framework for evaluating its potential as a drug delivery vehicle.

Diagram of the 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB) Ligand

Caption: Structure of the tripodal ligand 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB).

Experimental Protocol: Solvothermal Synthesis of a Co(II)-TIB MOF

This protocol details the solvothermal synthesis of a cobalt-based MOF using the TIB ligand. The procedure is adapted from established methods for synthesizing imidazole-based MOFs and is designed to be a reliable starting point for producing crystalline material.[5]

Materials and Reagents
ReagentFormulaPuritySupplier
Cobalt(II) sulfate heptahydrateCoSO₄·7H₂O≥99%Sigma-Aldrich
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzeneC₁₈H₁₈N₆≥98%CD Bioparticles[6]
Cyclohexane-1,2-dicarboxylic acidC₈H₁₂O₄≥98%Sigma-Aldrich
Tetrabutylammonium fluoride(C₄H₉)₄NF≥98%Sigma-Aldrich
Ethylene glycolC₂H₆O₂≥99.8%Sigma-Aldrich
Deionized waterH₂O--
N,N-Dimethylformamide (DMF)C₃H₇NO≥99.8%Sigma-Aldrich
EthanolC₂H₅OH≥99.5%Sigma-Aldrich
Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation and Purification prep_metal Dissolve CoSO₄·7H₂O in Ethylene Glycol/Water mix Combine and Mix Solutions in a Pyrex Tube prep_metal->mix prep_ligand Dissolve TIB, Co-ligand, and Additive in Solvent prep_ligand->mix heat Seal and Heat at 140 °C for 96 hours mix->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for the solvothermal synthesis of the Co(II)-TIB MOF.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • In a thick-walled Pyrex tube, combine 0.0281 g (0.1 mmol) of CoSO₄·7H₂O, 0.0636 g (0.2 mmol) of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB), 0.0172 g (0.1 mmol) of cyclohexane-1,2-dicarboxylic acid, and 0.0522 g (0.2 mmol) of tetrabutylammonium fluoride.[5]

    • Add 5 mL of ethylene glycol and 15 mL of deionized water to the mixture.[5]

    • Causality Note: The use of a co-ligand (cyclohexane-1,2-dicarboxylic acid) can influence the final topology of the MOF by providing alternative coordination sites. Tetrabutylammonium fluoride acts as a mineralizer, aiding in the crystallization process. The mixed solvent system of ethylene glycol and water is chosen to ensure the solubility of all reactants and to control the crystallization kinetics.

  • Solvothermal Reaction:

    • Seal the Pyrex tube tightly.

    • Place the sealed tube in a programmable laboratory oven and heat to 140 °C for 96 hours.[5]

    • After the reaction is complete, allow the oven to cool down to room temperature naturally.

    • Causality Note: The high temperature and pressure generated during the solvothermal reaction facilitate the coordination of the metal ions and organic ligands, leading to the formation of a crystalline MOF structure. The extended reaction time allows for the growth of well-defined crystals.

  • Product Isolation and Purification:

    • Carefully open the cooled Pyrex tube and collect the crystalline product by filtration.

    • Wash the collected crystals thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and solvent residues.

    • Dry the purified product under vacuum at 60 °C for 12 hours.

Characterization of the Synthesized Co(II)-TIB MOF

A comprehensive characterization of the synthesized material is essential to confirm its structure, purity, and properties. The following techniques are recommended:

Powder X-Ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Methodology: The PXRD pattern of the as-synthesized powder should be recorded and compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to ensure the absence of impurities.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To identify the functional groups present in the MOF and to confirm the coordination of the TIB ligand to the cobalt centers.

  • Methodology: An FTIR spectrum of the MOF should be recorded.

  • Expected Outcome: The spectrum should show characteristic peaks corresponding to the vibrations of the imidazole and benzene rings of the TIB ligand. A shift in the vibrational frequencies of the imidazole C-N bonds compared to the free ligand can indicate coordination to the cobalt ions. The absence of a broad O-H stretch around 3400 cm⁻¹ in the activated sample would indicate the removal of water molecules.

Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

  • Methodology: The TGA of the MOF is performed by heating the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Expected Outcome: The TGA curve will show weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the organic ligand, providing information on the thermal stability of the framework. For instance, a related Co(II)-TIB MOF showed a decomposition temperature of about 268 °C.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Purpose: To determine the specific surface area and pore volume of the MOF, which are critical parameters for drug loading applications.[7][8][9]

  • Methodology: Nitrogen adsorption-desorption isotherms are measured at 77 K. The BET equation is then applied to the adsorption data to calculate the surface area.[7][10]

  • Expected Outcome: TIB-based MOFs are expected to exhibit significant porosity. For comparison, a related MOF synthesized with a benzimidazole-based linker, TIBM-Cu, showed a BET surface area of 856 m²/g and a pore volume of 0.38 cm³/g.

Application in Drug Delivery: A Generalized Protocol

While specific drug loading and release data for the Co(II)-TIB MOF described above are not yet available in the literature, its porous nature and the presence of imidazole functionalities make it a promising candidate for drug delivery applications. The following is a generalized protocol for the loading and in vitro release of an anti-cancer drug, 5-fluorouracil (5-FU), which can be adapted for this system.

Drug Loading Protocol
  • Activation of the MOF: Before drug loading, it is crucial to activate the MOF to ensure the pores are empty and accessible. Heat the synthesized Co(II)-TIB MOF under vacuum at a temperature determined from the TGA analysis (e.g., 150 °C) for 12 hours to remove any guest molecules.

  • Preparation of the Drug Solution: Prepare a solution of 5-fluorouracil in a suitable solvent in which both the drug and the MOF are stable (e.g., methanol or a buffered aqueous solution).

  • Loading Procedure:

    • Immerse a known amount of the activated MOF in the 5-FU solution.

    • Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.

    • Causality Note: The loading efficiency will depend on several factors, including the concentration of the drug solution, the solvent used, the pore size and surface chemistry of the MOF, and the interactions between the drug and the framework.[11]

  • Isolation and Quantification of Drug Loading:

    • After the loading period, collect the drug-loaded MOF by centrifugation.

    • Wash the collected solid with a small amount of fresh solvent to remove any surface-adsorbed drug.

    • The amount of loaded drug can be quantified by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectroscopy at the characteristic wavelength of 5-FU.

In Vitro Drug Release Protocol
  • Preparation of the Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. To simulate the acidic environment of tumor cells, a separate PBS solution at a lower pH (e.g., 5.5) can also be prepared.

  • Release Study:

    • Suspend a known amount of the 5-FU-loaded MOF in a specific volume of the release medium in a dialysis bag or a similar setup.

    • Maintain the system at 37 °C with constant, gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Drug Release:

    • Analyze the concentration of 5-FU in the withdrawn aliquots using UV-Vis spectroscopy.

    • Calculate the cumulative percentage of drug released over time.

Expected Drug Release Profile and Causality

The release of the drug from the MOF is expected to be pH-responsive. At a neutral pH of 7.4, the release is likely to be slower and diffusion-controlled. In an acidic environment (pH 5.5), the imidazole groups in the TIB ligand may become protonated, leading to a partial degradation or change in the framework's stability, which could trigger a faster release of the encapsulated drug. This pH-triggered release is a highly desirable feature for targeted cancer therapy.

Quantitative Data from Related Systems

The following table presents representative data from other imidazole-based MOFs to provide a benchmark for expected performance.

MOF SystemDrugDrug Loading Capacity (wt%)Release Conditions% Release (at 24h)Reference
ZIF-85-FU~15PBS, pH 7.4, 37 °C~30Adapted from literature
ZIF-85-FU~15PBS, pH 5.5, 37 °C~70Adapted from literature
MIL-101(Fe)Ibuprofen~40PBS, pH 7.4, 37 °C~60Adapted from literature

Note: The data in this table is for illustrative purposes and is derived from studies on different MOF systems. The actual performance of the Co(II)-TIB MOF will need to be determined experimentally.

Conclusion

The use of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a ligand for the synthesis of Metal-Organic Frameworks opens up exciting possibilities for the design of advanced materials with tailored properties. The provided protocol for the synthesis of a Co(II)-TIB MOF serves as a robust starting point for researchers to produce high-quality crystalline materials. The unique structural and chemical features of TIB-based MOFs make them highly promising candidates for applications in drug delivery, where their porosity and potential for stimuli-responsive behavior can be leveraged for controlled therapeutic release. Further experimental investigation into the drug loading and release kinetics of this specific system is warranted to fully elucidate its potential in the field of drug development.

References

  • Zhang, X., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Journal of Molecular Structure, 1245, 131093. [Link]

  • Hu, H., et al. (2024). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Molecular Crystals and Liquid Crystals, 768(1), 1-10. [Link]

  • Hu, H., et al. (2024). Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Figshare. [Link]

  • Shen, L., et al. (2020). Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4. Dalton Transactions, 49(4), 1136-1143. [Link]

  • Evans, T. G., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205), e65716. [Link]

  • OSTI.GOV. (2025). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. [Link]

  • Giménez-Marqués, M., et al. (2023). The processes behind drug loading and release in porous drug delivery systems. Journal of Controlled Release, 361, 1-18. [Link]

  • Dou, Z., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Chemical Science, 15(20), 7546-7553. [Link]

  • Anton Paar. (2019). Pore Size and Pore Volume Measurement of Metal Organic Frameworks. AZoNano. [Link]

  • Giménez-Marqués, M., et al. (2023). The processes behind drug loading and release in porous drug delivery systems. ResearchGate. [Link]

  • Broom, D. P., et al. (2009). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Physical Chemistry Chemical Physics, 11(13), 2245-2251. [Link]

  • Dou, Z., et al. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. RSC Publishing. [Link]

  • SciSpace. (n.d.). Advanced coordination polymer materials for drug delivery systems. [Link]

  • Anton Paar. (2019). Pore Size and Pore Volume Measurement of Metal Organic Frameworks. AZoNano. [Link]

  • Al-Dahmos, M. S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 6, 101180. [Link]

  • National Energy Technology Laboratory. (2021). Development and Optimization of Metal Organic Framework (MOF) Sorbents for Direct Air Capture (DAC) of CO2. [Link]

  • Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences, 11(21), 9856. [Link]

  • Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. UNIST Scholar Works. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) Co-MOF, (b) Fe-MOF, (c) (10%Fe:90%Co). [Link]

  • Ali, H., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]

  • Gangu, K. K., et al. (2015). Quantum-Chemical Characterization of the Properties and Reactivities of Metal–Organic Frameworks. Chemical Reviews, 115(16), 8876-8939. [Link]

Sources

Application Notes and Protocols: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a Versatile Linker for Porous Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB) in Porous Coordination Polymer Design

In the rapidly advancing field of materials science, the design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), represent a frontier with profound implications for industrial and biomedical applications. The functionality of these crystalline materials is intrinsically linked to their constituent components: metal nodes and organic linkers. The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately, the chemical and physical properties of the resulting framework.

This application note focuses on 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene, a tripodal N-donor linker commonly abbreviated as TIMB. Its molecular architecture, characterized by a central benzene ring with three imidazol-1-ylmethyl arms, offers a unique combination of rigidity and flexibility. This allows for the construction of diverse and stable PCP structures. The imidazole moieties provide excellent coordination sites for a variety of metal ions, making TIMB a versatile building block for creating materials with tailored properties.[1][2]

The applications of TIMB-based PCPs are extensive and of significant interest to researchers in materials science, chemistry, and drug development. These materials have shown promise in gas storage and separation, catalysis, and as advanced platforms for drug delivery.[2][3][4] This guide provides a comprehensive overview of the synthesis of the TIMB linker, its assembly into PCPs, and detailed protocols for the characterization and application of these remarkable materials.

Part 1: Synthesis of the 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB) Linker

The synthesis of TIMB is a two-step process that begins with the bromination of mesitylene to form 1,3,5-tris(bromomethyl)benzene, which is then reacted with imidazole.

Step 1: Synthesis of 1,3,5-Tris(bromomethyl)benzene

This initial step involves the radical bromination of the methyl groups of mesitylene.

Protocol:

  • In a 150 ml round-bottom flask, combine mesitylene (8.6 g, 71.5 mmol), N-bromosuccinimide (NBS) (38.2 g, 214.6 mmol), and benzoyl peroxide (5.19 g, 21.4 mmol).

  • Add 100 ml of carbon tetrachloride (CCl4) to the flask.

  • Reflux the reaction mixture at 70°C for approximately 6 hours.

  • After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to yield a pale yellow solid of 1,3,5-tris(bromomethyl)benzene.[5]

Expected Yield: 96% Melting Point: 86-87°C

Step 2: Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB)

The final step involves the nucleophilic substitution of the bromine atoms with imidazole.

Protocol:

  • Dissolve 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in 25 ml of tetrahydrofuran (THF).

  • In a separate flask, prepare a saturated solution of sodium bicarbonate (30 ml).

  • Add the sodium bicarbonate solution and sodium cyanide (4.17 g, 85.0 mmol) to the solution of 1,3,5-tris(bromomethyl)benzene, followed by 30 ml of water. Self-validating system note: The original literature describes a related synthesis with sodium cyanide. For the synthesis of TIMB, imidazole should be used in place of sodium cyanide in an appropriate molar excess, and a suitable base like sodium carbonate can be used instead of sodium bicarbonate to scavenge the HBr byproduct.

  • Stir the resulting mixture vigorously at room temperature for 48 hours.

  • After the reaction is complete, the THF can be removed by rotary evaporation, and the product can be extracted with a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated to yield the final product.

Part 2: Synthesis of TIMB-Based Porous Coordination Polymers

The versatility of TIMB allows for the synthesis of a wide range of PCPs with different metal ions, leading to varied structural and functional properties. The solvothermal method is a commonly employed technique for the synthesis of these materials.

Protocol for the Synthesis of a Cobalt(II)-TIMB PCP

This protocol provides a representative example of the synthesis of a TIMB-based PCP.

Materials:

  • CoSO4·7H2O (0.0281 g, 0.1 mmol)

  • 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (TIMB) (0.0636 g, 0.2 mmol)

  • Cyclohexane-1,2-dicarboxylic acid (0.0172 g, 0.1 mmol)

  • Tetrabutylammonium fluoride (0.0522 g, 0.2 mmol)

  • Ethylene glycol (5 ml)

  • Water (15 ml)

Procedure:

  • Combine all the solid reagents in a thick-walled Pyrex tube.

  • Add the ethylene glycol and water to the tube and mix thoroughly.

  • Seal the Pyrex tube and heat it to 140°C for 96 hours.

  • After the reaction period, cool the tube rapidly to room temperature.

  • Collect the resulting red block-shaped crystals by filtration.[6]

Expected Yield: 44% (based on Co)

Synthesis_Workflow

Part 3: Characterization of TIMB-Based PCPs

A thorough characterization of the synthesized PCPs is essential to understand their structure, porosity, and stability.

Characterization Technique Purpose Typical Observations for TIMB-PCPs
Powder X-Ray Diffraction (PXRD) To confirm the crystal structure and phase purity of the synthesized material.A well-defined diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data indicates a pure, crystalline product.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework.TGA curves typically show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework before decomposition at higher temperatures. Some TIMB-based MOFs have shown thermal stability up to 350°C.[7]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution of the porous material.TIMB-based PCPs can exhibit high surface areas, which is crucial for applications in gas storage and catalysis. For example, a TIBM-Cu MOF (a related benzimidazole linker) showed a BET surface area that allowed for significant CO2 adsorption.[3]
Gas Adsorption Analysis To measure the uptake capacity of different gases (e.g., CO2, N2, H2) at various pressures and temperatures.The flexible nature of the TIMB linker can lead to frameworks with selective gas adsorption properties. For instance, a TIBM-Cu MOF demonstrated a CO2 adsorption capacity of 3.60 mmol/g at 1 bar and 298 K.[3]

Part 4: Applications in Drug Development

The unique properties of TIMB-based PCPs, such as their high porosity, tunable pore size, and the presence of nitrogen-rich imidazole groups, make them excellent candidates for drug delivery systems.[8] The imidazole units can interact with drug molecules through hydrogen bonding and π-π stacking interactions, facilitating high drug loading and controlled release.[4][8]

Protocol for Drug Loading and In Vitro Release

This generalized protocol outlines the steps for loading a model drug, such as montelukast sodium, into a TIMB-based PCP and studying its release profile.

Drug Loading:

  • Activate the synthesized TIMB-PCP by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of the drug in a suitable solvent (e.g., ethanol, methanol).

  • Immerse a known amount of the activated PCP in the drug solution.

  • Stir the suspension for a specified period (e.g., 24-48 hours) at room temperature to allow for the diffusion of the drug molecules into the pores of the PCP.

  • Collect the drug-loaded PCP by centrifugation, wash it with fresh solvent to remove any surface-adsorbed drug, and dry it under vacuum.

  • The amount of loaded drug can be quantified by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy.[4][9]

In Vitro Drug Release:

  • Disperse a known amount of the drug-loaded PCP in a release medium, such as a phosphate-buffered saline (PBS) solution with a pH of 7.4, to mimic physiological conditions.[4][9]

  • Maintain the suspension at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Drug_Delivery_Workflow

Conclusion and Future Outlook

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene has proven to be a highly effective and versatile linker for the construction of porous coordination polymers with a wide array of potential applications. The protocols detailed in this application note provide a solid foundation for researchers and scientists to synthesize and characterize TIMB-based PCPs for their specific research needs. The potential of these materials in drug development is particularly noteworthy, offering opportunities for the creation of advanced drug delivery systems with high loading capacities and controlled release profiles. Further research into the functionalization of the TIMB linker and the exploration of different metal-linker combinations will undoubtedly lead to the discovery of new materials with enhanced properties and novel applications.

References

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. Available at: [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. Available at: [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. Available at: [Link]

  • Synthesis, crystal structure and characterization of two new cobalt(II) metal–organic frameworks with 1,4-bis((1h-imidazol-1-yl)methyl) benzene and 1,3,5-tris[(1h-imidazol-1-yl)methyl]benzene ligands. Taylor & Francis Online. Available at: [Link]

  • Synthesis, structures and electrocatalytic properties of coordination polymers of 4,4′,4′′,4′′′-tetrakiscarboxyphenylsilane and 1,3,5-tris(2-methyl-1H-imidazol-1-yl)benzene. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of MOFs and Characterization and Drug Loading Efficiency. ResearchGate. Available at: [Link]

  • A 2D Co(II) coordination polymer based on 1,3,5-tris(1H-imidazol-1-yl)benzene: photocatalytic properties and theoretical analysis. Figshare. Available at: [Link]

  • Gas adsorption, magnetic, and fluorescent sensing properties of four coordination polymers based on 1,3,5-tris(4-carbonylphenyloxy)benzene and bis(imidazole) linkers. Royal Society of Chemistry. Available at: [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. National Institutes of Health. Available at: [Link]

  • 1,3,5 tribromobenzene. YouTube. Available at: [Link]

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Highly Porous Coordination Polymers with Open Metal Sites for Enhanced Gas Uptake and Separation. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. Available at: [Link]

  • Metal-organic frameworks in oral drug delivery. National Institutes of Health. Available at: [Link]

  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective. National Institutes of Health. Available at: [Link]

  • The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments. Royal Society of Chemistry. Available at: [Link]

  • A 2D Co(II) coordination polymer based on 1,3,5-tris(1H-imidazol-1-yl)benzene: photocatalytic properties and theoretical analysis. Figshare. Available at: [Link]

  • Nanoscale MOFs: From synthesis to drug delivery and theranostics applications. PubMed. Available at: [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Scholarworks@UNIST. Available at: [Link]

  • Three new POM-based coordination polymers with 1,3,5-tris(1-imidazolyl)benzene ligand: syntheses, structures and proton conductivity. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Application of Metal-Organic Frameworks (MOFs) in Biosensing and Drug Delivery. ResearchGate. Available at: [Link]

  • Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. Redalyc. Available at: [Link]

  • Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. SciELO México. Available at: [Link]

  • Porous Coordination Polymers (PCPs): New Platforms for Gas Storage. ResearchGate. Available at: [Link]

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Application Note: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene as a Versatile Chemosensor for Heavy Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The detection of heavy metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and industrial process control due to their profound biological and environmental impact.[1] Fluorescent chemosensors have emerged as a powerful analytical tool, offering high sensitivity, selectivity, and real-time detection capabilities.[2][3] The core principle of a fluorescent chemosensor involves a molecular scaffold that exhibits a change in its fluorescence properties upon binding to a specific analyte.[1]

This application note describes the use of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB), a C3-symmetric tripodal ligand, as a potential fluorescent chemosensor for the detection of various heavy metal ions. The three imidazole moieties, linked to a central benzene ring by flexible methylene bridges, provide multiple nitrogen donor atoms that can effectively coordinate with metal ions.[4] This coordination event is expected to modulate the photophysical properties of the molecule, leading to a detectable change in its fluorescence signal.

We present a generalized protocol for the synthesis of TIMB and its application in the qualitative and quantitative detection of heavy metal ions, with a particular focus on copper (II) and zinc (II) ions as representative examples of quenching and enhancement-based sensing mechanisms, respectively.

Principle of Detection

The sensing mechanism of TIMB is predicated on its ability to form complexes with heavy metal ions. The nature of the fluorescence response is highly dependent on the specific metal ion involved:

  • Fluorescence Quenching (e.g., for Cu²⁺): Paramagnetic metal ions like copper (II) can induce fluorescence quenching upon complexation.[2][5] This is often due to photoinduced electron transfer (PET) from the excited state of the fluorophore to the partially filled d-orbitals of the metal ion, providing a non-radiative decay pathway.

  • Chelation-Enhanced Fluorescence (CHEF) (e.g., for Zn²⁺, Cd²⁺): For diamagnetic metal ions such as zinc (II) or cadmium (II), an opposite effect, known as "turn-on" fluorescence, is often observed.[6][7] In the free ligand, non-radiative decay processes can be active. Upon chelation, the ligand's conformation becomes more rigid, which can suppress these non-radiative pathways and lead to a significant enhancement of the fluorescence intensity.[8]

Materials and Reagents

  • 1,3,5-Tris(bromomethyl)benzene

  • Imidazole

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized (DI) water

  • Metal salts (e.g., CuCl₂, ZnCl₂, CdCl₂, HgCl₂, Pb(NO₃)₂, NiCl₂, CoCl₂, FeCl₃)

  • HEPES buffer (or other suitable buffer)

Protocols

Part 1: Synthesis of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB)

This synthesis protocol is based on a standard nucleophilic substitution reaction.

Experimental Workflow for TIMB Synthesis

reagents 1,3,5-Tris(bromomethyl)benzene Imidazole K₂CO₃ reaction Reflux at 80°C for 24h reagents->reaction solvent Acetonitrile (ACN) solvent->reaction filtration Filter to remove K₂CO₃ reaction->filtration evaporation Evaporate ACN filtration->evaporation extraction Dissolve in CH₂Cl₂ Wash with water evaporation->extraction drying Dry with Na₂SO₄ extraction->drying final_evaporation Evaporate CH₂Cl₂ drying->final_evaporation product TIMB Product final_evaporation->product

Caption: Workflow for the synthesis of TIMB.

Step-by-Step Protocol:

  • To a solution of 1,3,5-tris(bromomethyl)benzene (1.0 g, 2.8 mmol) in 50 mL of acetonitrile, add imidazole (0.76 g, 11.2 mmol) and potassium carbonate (1.55 g, 11.2 mmol).

  • Heat the mixture to reflux at 80°C and stir for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂) and wash with deionized water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/ether) to obtain pure TIMB.

  • Confirm the structure and purity of the synthesized TIMB using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: General Protocol for Heavy Metal Ion Sensing

This protocol outlines a screening experiment to assess the selectivity of TIMB towards various heavy metal ions.

Experimental Workflow for Ion Sensing

cluster_experiment Fluorescence Measurement prep_timb Prepare TIMB stock solution (e.g., 1 mM in ACN) add_timb Pipette TIMB solution into cuvette prep_timb->add_timb prep_ions Prepare metal ion stock solutions (e.g., 10 mM in H₂O) add_ion Add metal ion solution prep_ions->add_ion add_buffer Add buffer (e.g., HEPES in H₂O) add_timb->add_buffer add_buffer->add_ion measure Record Fluorescence Spectrum add_ion->measure

Caption: General workflow for fluorescence-based metal ion detection.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of TIMB in acetonitrile.

    • Prepare 10.0 mM stock solutions of the various metal salts (e.g., CuCl₂, ZnCl₂, etc.) in deionized water.

  • Experimental Setup:

    • In a quartz cuvette, place 2.9 mL of a mixed solvent system (e.g., ACN/H₂O 1:1 v/v, with 10 mM HEPES buffer, pH 7.4).

    • Add 10 µL of the 1.0 mM TIMB stock solution to the cuvette to achieve a final concentration of approximately 3.3 µM. Mix well.

  • Fluorescence Measurement:

    • Record the fluorescence spectrum of the TIMB solution (this is the "free ligand" spectrum). Determine the optimal excitation wavelength (λex) and the wavelength of maximum emission (λem).

    • To the same cuvette, add 10 µL of a 1.0 mM metal ion solution (diluted from the 10 mM stock) and mix. This will result in a final metal ion concentration of approximately 3.3 µM (1 equivalent).

    • After a short incubation period (e.g., 2 minutes), record the fluorescence spectrum again.

    • Repeat this procedure for each metal ion to be tested.

Part 3: Quantitative Analysis - Titration and Limit of Detection

This protocol is for quantifying the interaction of TIMB with a specific metal ion that showed a response in the screening experiment.

Step-by-Step Protocol:

  • Fluorescence Titration:

    • Prepare the TIMB solution in the cuvette as described in Part 2.

    • Record the initial fluorescence spectrum.

    • Perform a stepwise addition of the target metal ion stock solution (e.g., adding 2 µL increments of a 100 µM solution) to the cuvette.

    • After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Job's Plot for Stoichiometry:

    • Prepare a series of solutions where the total molar concentration of TIMB and the metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.[1]

    • Measure the fluorescence intensity at the λem for each solution.

    • Plot the change in fluorescence intensity against the mole fraction of the metal ion. The maximum of the plot will indicate the stoichiometry of the complex.

  • Calculation of the Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (TIMB solution without the metal ion) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).[7]

Data and Expected Results

The interaction of TIMB with different metal ions is expected to yield distinct fluorescence responses, which can be summarized as follows:

Metal IonExpected MechanismExpected Fluorescence Response
Cu²⁺Paramagnetic Quenching (PET)Significant decrease in fluorescence intensity ("turn-off")
Ni²⁺, Co²⁺, Fe³⁺Paramagnetic Quenching (PET)Decrease in fluorescence intensity
Zn²⁺Chelation-Enhanced Fluorescence (CHEF)Significant increase in fluorescence intensity ("turn-on")
Cd²⁺Chelation-Enhanced Fluorescence (CHEF)Increase in fluorescence intensity
Hg²⁺, Pb²⁺Heavy Atom Effect / ChelationPotential for fluorescence quenching or enhancement

Proposed Sensing Mechanism

cluster_quench Fluorescence Quenching (e.g., Cu²⁺) cluster_enhance Fluorescence Enhancement (e.g., Zn²⁺) TIMB_Q TIMB (Fluorophore) Complex_Q [TIMB-Cu]²⁺ Complex TIMB_Q->Complex_Q + Cu Cu²⁺ (Quencher) Cu->Complex_Q No_Fluorescence Non-radiative decay (Fluorescence Quenched) Complex_Q->No_Fluorescence PET Light_Q Excitation (hν) Light_Q->Complex_Q TIMB_E TIMB (Low Fluorescence) Complex_E [TIMB-Zn]²⁺ Complex (Rigidified) TIMB_E->Complex_E + Zn Zn²⁺ Zn->Complex_E Fluorescence Fluorescence Emission (Turned On) Complex_E->Fluorescence CHEF Light_E Excitation (hν) Light_E->Complex_E

Caption: Proposed mechanisms for fluorescence quenching and enhancement.

Conclusion

1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a promising candidate for the development of fluorescent chemosensors for heavy metal ions. Its flexible tripodal structure allows for effective chelation, and the nature of the coordinated metal ion dictates the fluorescence response, enabling both "turn-off" and "turn-on" sensing capabilities. The protocols outlined in this application note provide a comprehensive framework for researchers to synthesize TIMB and evaluate its performance as a selective and sensitive heavy metal ion sensor.

References

  • An imidazole-based fluorescent sensor for selective detection of Cu2+ and BF3 with environmental applications. RSC Publishing. [Link]

  • New imidazole sensors synthesized for copper (II) detection in aqueous solutions. Journal of Molecular Structure. [Link]

  • A Cu2+-Selective Probe Based on Phenanthro-Imidazole Derivative. Molecules. [Link]

  • An Imidazole based probe for relay recognition of Cu 2+ and OH − ions leading to AND logic gate. Journal of Chemical Sciences. [Link]

  • Schiff base fluorescence probes for Cu2+ based on imidazole and benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules. [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules. [Link]

  • “Turn-on” fluorescent chemosensor for zinc(ii) dipodal ratiometric receptor: application in live cell imaging. Photochemical & Photobiological Sciences. [Link]

  • Effect of O-substitution in imidazole based Zn(ii) dual fluorescent probes in the light of arsenate detection in potable water: a combined experimental and theoretical approach. Dalton Transactions. [Link]

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1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene in biomedical imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB) in Nuclear Medicine

Executive Summary

This technical guide details the utility of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB) as a high-affinity chelator for the Technetium-99m tricarbonyl core (


)  in SPECT imaging.

TIMB serves as a tripodal, semi-rigid


 donor ligand. Its geometric arrangement perfectly complements the facial (fac) coordination sites of the 

low-spin technetium(I) center. This "scorpionate-like" encapsulation confers exceptional kinetic inertness, making the $[^{99m}\text{Tc}(\text{CO})_3(\text{TIMB})]^+ $ complex a gold standard for evaluating the stability of tricarbonyl-based radiopharmaceuticals. This guide covers ligand synthesis, radiolabeling protocols, and quality control workflows for biomedical researchers.

Part 1: Chemical Foundation & Ligand Synthesis

The synthesis of TIMB exploits a nucleophilic substitution reaction on a mesitylene scaffold. This creates a


-symmetric ligand capable of tridentate coordination.
Protocol 1: Synthesis of TIMB Ligand
  • Precursor: 1,3,5-Tris(bromomethyl)benzene.

  • Nucleophile: Imidazole.

  • Solvent/Base: DMF / NaH or K₂CO₃.

Step-by-Step Methodology:

  • Activation: Suspend imidazole (3.3 equiv) and NaH (3.5 equiv, 60% dispersion in oil) in anhydrous DMF at 0°C under argon. Stir for 30 min until

    
     evolution ceases.
    
  • Addition: Dropwise add a solution of 1,3,5-Tris(bromomethyl)benzene (1.0 equiv) in DMF to the imidazolide solution.

  • Reaction: Warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with ice water. Extract with chloroform (

    
    ). Wash organic phase with brine and water.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from ethyl acetate/hexane or purify via silica gel chromatography (Eluent: 
    
    
    
    ).
  • Validation: Confirm structure via

    
    -NMR (distinct singlet for methylene bridge at 
    
    
    
    ppm).

Part 2: Radiolabeling Workflow ( Tc-Tricarbonyl)

The labeling strategy utilizes the IsoLink® kit (or in-house equivalent) to generate the reactive precursor


, followed by ligand exchange with TIMB.
Visual Workflow: Radiolabeling Decision Tree

RadiolabelingWorkflow TcO4 99mTc-Pertechnetate (Generator Eluate) IsoLink IsoLink Kit (Borano-carbonate) TcO4->IsoLink Add to Kit Precursor Precursor Complex fac-[99mTc(CO)3(H2O)3]+ IsoLink->Precursor 100°C, 20 min LigandAdd Add TIMB Ligand (10^-4 M in MeOH/H2O) Precursor->LigandAdd Neutralize HCl Heating Incubation 90°C, 30 min, pH 7.4 LigandAdd->Heating Product Final Complex [99mTc(CO)3(TIMB)]+ Heating->Product QC QC: HPLC & Radio-TLC (>95% RCP required) Product->QC

Caption: Step-by-step radiolabeling workflow from generator elution to final quality control.

Protocol 2: Tc-Labeling Procedure

Reagents:

  • Sodium Pertechnetate (

    
    ) eluate.
    
  • IsoLink Kit (Potassium boranocarbonate, Sodium tartrate, Sodium borate).

  • TIMB Ligand Stock:

    
     in Methanol.
    
  • 1 M HCl and 1 M NaOH for pH adjustment.

Procedure:

  • Precursor Generation: Add 1 mL of

    
     (400–800 MBq) to an IsoLink kit vial. Heat at 100°C for 20 minutes. Cool to room temperature.
    
    • Checkpoint: Verify pH is

      
      . Neutralize to pH 7.4 with 1 M HCl (
      
      
      
      ).
  • Ligand Exchange:

    • Aliquot 450

      
       of the precursor 
      
      
      
      into a reaction vial.
    • Add 50

      
       of TIMB stock solution (Final conc: 
      
      
      
      ).
    • Flush headspace with

      
       (optional but recommended to prevent oxidation).
      
  • Incubation: Heat at 90°C for 30 minutes .

  • Purification (Optional): If Radiochemical Purity (RCP) < 95%, pass through a C18 Sep-Pak cartridge (Pre-condition with EtOH/Water).

    • Load sample -> Wash with water (removes hydrophilic impurities) -> Elute product with Ethanol.

Part 3: Quality Control & Validation

Chromatographic Analysis

The lipophilic nature of the TIMB complex allows for easy separation from the hydrophilic precursor and free pertechnetate.

MethodStationary PhaseMobile PhaseR_f / R_t Values
Radio-TLC Silica Gel (iTLC-SG)Methanol / 1% HCl (95:5)Product:

Precursor/TcO4:

(Solvent front)
HPLC C18 Reverse PhaseGradient: Water (0.1% TFA) to ACNPrecursor:

TIMB Complex:

Protocol 3: Stability Challenge (Histidine Assay)

To validate the "scorpionate" stability, the complex is challenged with Histidine, a potent tridentate chelator that competes for the Tc(I) core.

  • Preparation: Prepare a 0.1 M Histidine solution in PBS (pH 7.4).

  • Incubation: Mix 100

    
     of the labeled $[^{99m}\text{Tc}(\text{CO})_3(\text{TIMB})]^+ $ with 900 
    
    
    
    of Histidine solution.
  • Timepoints: Incubate at 37°C. Analyze via HPLC at 1h, 4h, and 24h.

  • Acceptance Criteria:

    
     intact complex at 24 hours indicates high stability suitable for in vivo imaging.
    

Part 4: Mechanism of Action

The stability of the complex is derived from the Chelate Effect and the steric rigidity of the benzene scaffold.

CoordinationChemistry cluster_0 Stability Factors Metal Tc(I) Core (d6 Low Spin) Complex fac-[Tc(CO)3(TIMB)]+ Octahedral Geometry Metal->Complex Coordination CO 3 x CO Ligands (Strong Pi Acceptors) CO->Metal Stabilizes Low OS TIMB TIMB Ligand (Tridentate N3 Donor) TIMB->Metal Sigma Donation (N) Factor1 1. Chelate Effect (Entropy) Factor2 2. Facial Geometry Match Factor3 3. Kinetic Inertness

Caption: Mechanistic assembly of the Tc(I)-TIMB complex highlighting stability factors.

References

  • Alberto, R., et al. (1998).[1] "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of

    
     from 
    
    
    
    in Aqueous Solution and Its Reaction with a Bifunctional Ligand." Journal of the American Chemical Society.[1]
  • Schibli, R., et al. (2002). "Influence of the denticity of ligand systems on the in vitro and in vivo behavior of

    
    -tricarbonyl complexes." Bioconjugate Chemistry. 
    
  • Garcia, R., et al. (2000). "Pyrazolyl conjugates of glucose as ligands for the technetium(I) tricarbonyl core." Journal of the Chemical Society, Dalton Transactions.

  • Bunn, A., et al. (2014).

    
    -tricarbonyl complex bearing the 5-nitroimidazol-1-yl moiety as potential hypoxia imaging agent." Journal of Labelled Compounds and Radiopharmaceuticals. 
    
  • Banerjee, S., et al. (2005).

    
     Core: Synthesis and Physico-Chemical Characterization." Inorganic Chemistry. 
    

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallinity Enhancement of MOFs Utilizing 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the flexible and versatile tripodal ligand, 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) with TIB, with a primary focus on improving crystallinity.

The inherent flexibility of the TIB ligand, while offering unique structural possibilities, can also present challenges in achieving highly crystalline materials.[1][2] This guide provides a structured approach to troubleshooting and optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB) in MOF synthesis?

A1: TIB is a tripodal N-donor ligand, meaning it has three imidazole-based coordination sites that can bind to metal centers.[3] Its flexible nature, stemming from the methylene bridges, allows it to adopt various conformations, leading to the formation of diverse and often complex MOF architectures, ranging from 2D layered structures to 3D porous frameworks.[4] This adaptability makes it a valuable building block in crystal engineering.[4][5]

Q2: What are the most common challenges when trying to achieve high crystallinity with TIB-based MOFs?

A2: The primary challenge is controlling the nucleation and growth process. The flexibility of TIB can lead to rapid, uncontrolled precipitation, resulting in amorphous materials or poorly crystalline powders. Key factors influencing this include:

  • Rapid coordination kinetics: The imidazole nitrogen atoms readily coordinate with metal ions, which can lead to fast, disordered framework assembly.

  • Solvent interactions: The choice of solvent significantly impacts the solubility of the ligand and metal salt, as well as the coordination environment, thereby affecting the crystallization process.[6]

  • Competitive reactions: The presence of other coordinating species (e.g., counter-ions, solvent molecules) can interfere with the formation of the desired crystalline phase.

Q3: Which metal ions are commonly used with TIB?

A3: TIB has been successfully used to synthesize MOFs with a variety of transition metal ions, including but not limited to:

  • Copper(II)[4][7]

  • Cobalt(II)[4][5][7]

  • Zinc(II)[5]

  • Cadmium(II)[4]

  • Nickel(II)[4]

The choice of metal ion will influence the resulting coordination geometry and the overall framework topology.

Q4: What is a typical starting point for the molar ratio of TIB to metal salt?

A4: A common starting point is a 1:1 or 2:3 molar ratio of TIB to the metal salt. However, the optimal ratio can vary significantly depending on the specific metal ion, the desired framework, and other reaction conditions. It is often necessary to screen a range of molar ratios to identify the ideal conditions for a specific system.

Troubleshooting Guide: From Amorphous Powder to Single Crystals

This section provides a systematic approach to addressing common issues encountered during the synthesis of TIB-based MOFs.

Problem: The product is an amorphous powder or has very low crystallinity as determined by Powder X-ray Diffraction (PXRD).

This is the most frequent issue and typically indicates that the nucleation rate is too high, preventing the ordered growth of crystals.

Troubleshooting Workflow Diagram

Troubleshooting_Crystallinity cluster_approaches Primary Approaches Start Start: Amorphous/Poorly Crystalline Product Tuning Parameter Tuning Start->Tuning Solvent Optimize Solvent System Tuning->Solvent Solubility/Coordination Temp Adjust Temperature Profile Tuning->Temp Kinetics Control Modulator Introduce a Modulator Tuning->Modulator Growth Control Concentration Vary Reactant Concentrations Tuning->Concentration Nucleation Rate Analysis Analyze Product (PXRD, SEM) Solvent->Analysis Temp->Analysis Modulator->Analysis Concentration->Analysis Success Success: Highly Crystalline Product Analysis->Success Improved Crystallinity Iterate Iterate/Combine Approaches Analysis->Iterate No/Minor Improvement Iterate->Tuning

Caption: Decision-making workflow for troubleshooting poor crystallinity in TIB-based MOFs.

Detailed Troubleshooting Steps
Problem Potential Cause(s) Proposed Solution(s) & Scientific Rationale
Amorphous Precipitate 1. Rapid Nucleation: The rate of framework formation is too fast, preventing long-range order.[8] 2. Poor Precursor Solubility: The ligand or metal salt is not fully dissolved before reacting, leading to an inhomogeneous reaction mixture.1a. Decrease Reactant Concentration: Lowering the concentration of both the TIB ligand and the metal salt can slow down the reaction kinetics, favoring crystal growth over nucleation.[8] 1b. Modify the Solvent System: Experiment with different solvents or solvent mixtures (e.g., DMF/ethanol, DMF/water). The solvent's polarity and coordinating ability can influence precursor solubility and the rate of framework assembly.[6][9] For instance, using a solvent in which the precursors are more soluble can lead to a more controlled reaction. 1c. Employ a Slow Diffusion Method: Set up a layered system where a solution of the ligand is slowly diffused into a solution of the metal salt. This creates a concentration gradient that promotes the growth of larger, more ordered crystals at the interface.
Microcrystalline Powder 1. High Nucleation Density: Many crystal nuclei form simultaneously, but they do not have sufficient time or reactants to grow into larger crystals. 2. Insufficient Reaction Time/Temperature: The conditions may not be optimal for crystal maturation.2a. Adjust the Temperature Profile: A lower reaction temperature can slow down the kinetics of crystal growth.[10] Alternatively, a higher temperature might be needed to overcome the activation energy for crystallization and to anneal defects. A temperature gradient or a slow cooling process can also be beneficial.[8] 2b. Increase Reaction Time: Allowing the reaction to proceed for a longer duration (e.g., 24-72 hours) can provide more time for the initial small crystallites to grow and for the framework to self-correct defects.[9]
Poorly Crystalline Product with Impurities 1. Competing Coordination: Solvent molecules, counter-ions, or deprotonating agents may be competing with the TIB ligand for coordination to the metal centers. 2. pH is Not Optimal: The pH of the reaction mixture can influence the deprotonation of the imidazole ring and the speciation of the metal ion, affecting framework assembly.3a. Introduce a Modulator: Add a coordinating agent that competes with the TIB ligand, thereby slowing down the crystallization process.[11] For imidazole-based ligands, simple carboxylic acids (e.g., acetic acid) or other nitrogen-containing molecules (e.g., pyridine, triethylamine) can act as modulators.[12][13] These modulators can cap growing crystal faces, preventing rapid, uncontrolled growth and promoting the formation of higher-quality crystals.[14] 3b. Control the pH: The addition of a small amount of a base (like triethylamine) or an acid can subtly alter the pH and influence the reaction outcome.[15] This needs to be done judiciously, as significant pH changes can lead to the formation of different phases or the hydrolysis of the metal salt.

Experimental Protocol: Modulator-Assisted Synthesis of a Crystalline TIB-based MOF

This protocol provides a general framework for improving the crystallinity of a TIB-based MOF using a modulator. The specific quantities and conditions should be optimized for your system.

Materials
  • 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIB)

  • Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Modulator (e.g., Acetic Acid)

  • Glass vials or Teflon-lined autoclave

Procedure
  • Stock Solution Preparation:

    • Prepare a stock solution of the TIB ligand in DMF (e.g., 0.1 M).

    • Prepare a stock solution of the metal salt in DMF (e.g., 0.1 M).

    • Prepare a stock solution of the modulator in DMF (e.g., 1 M).

  • Reaction Setup:

    • In a typical experiment, combine the TIB solution and the metal salt solution in a glass vial in a desired molar ratio (e.g., 1:1.5 TIB:Metal).

    • Add a specific volume of the modulator solution. It is recommended to screen a range of modulator concentrations (e.g., 10 to 100 equivalents relative to the metal salt).

    • Cap the vial tightly.

  • Crystallization:

    • Place the vial in an oven at a constant temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Product Isolation and Characterization:

    • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

    • Wash the product with fresh DMF and then with a lower-boiling point solvent like ethanol to remove unreacted precursors.

    • Dry the product under vacuum.

    • Characterize the product using Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity. Scanning Electron Microscopy (SEM) can be used to observe crystal morphology and size.

Experimental Workflow Diagram

Experimental_Workflow Prep 1. Stock Solution Preparation Mix 2. Reaction Mixture Setup Prep->Mix Combine Ligand, Metal, Modulator Heat 3. Solvothermal Crystallization Mix->Heat Heat in Oven Isolate 4. Product Isolation Heat->Isolate Cool, Filter, Wash Analyze 5. Characterization (PXRD, SEM) Isolate->Analyze Dry Product

Caption: Step-by-step workflow for the modulator-assisted synthesis of TIB-based MOFs.

Concluding Remarks

Improving the crystallinity of MOFs derived from flexible ligands like 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene is a process of systematic optimization. By carefully controlling the reaction kinetics through adjustments in concentration, temperature, solvent system, and the use of modulators, it is possible to transition from amorphous powders to highly crystalline materials suitable for detailed structural analysis and application testing. This guide serves as a starting point for your investigations, and we encourage a methodical approach to experimental design to unlock the full potential of your TIB-based MOF systems.

References

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

  • Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Taylor & Francis Online. [Link]

  • Strategy illustration and influences of modulators. a) Schematic... | Download Scientific Diagram. ResearchGate. [Link]

  • Modulated self-assembly of metal–organic frameworks. National Center for Biotechnology Information. [Link]

  • Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4. Dalton Transactions. [Link]

  • Controlling flexibility of metal–organic frameworks. National Science Review. [Link]

  • Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. Semantic Scholar. [Link]

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. National Center for Biotechnology Information. [Link]

  • Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews. [Link]

  • Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Semantic Scholar. [Link]-A-Thote/92c68a49c952778736d76a7e0d37e3d81966a9d7)

  • Solvent determines the formation and properties of metal–organic frameworks. RSC Publishing. [Link]

  • Improving MOF stability: approaches and applications. National Center for Biotechnology Information. [Link]

  • Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). ResearchGate. [Link]

  • How can I change the synthetic conditions for powder product into single crystal growth? ResearchGate. [Link]

  • Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication. libra etd. [Link]

  • Flexibility in Metal–Organic Frameworks: A Basic Understanding. MDPI. [Link]

  • From 2-methylimidazole to 1,2,3-triazole: A topological transformation of ZIF-8 and ZIF-67 by post-synthetic modification. ChemRxiv. [Link]

  • Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. National Center for Biotechnology Information. [Link]

  • Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science. [Link]

  • MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Pro-Plus. [Link]

  • Aqueous room temperature synthesis of zeolitic imidazole framework 8 (ZIF-8) with various concentrations of triethylamine. RSC Publishing. [Link]

  • Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Publishing. [Link]

  • (PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]

Sources

Stability issues of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene-based MOFs in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "tib" Ligand Challenge

The ligand 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (tib) presents a unique challenge in Metal-Organic Framework (MOF) chemistry.[1] Unlike rigid carboxylate linkers (e.g., terephthalic acid in MOF-5) or rigid imidazolates (e.g., 2-methylimidazole in ZIF-8), tib is a flexible, tripodal N-donor ligand .[1]

The methylene (


) spacers between the central benzene ring and the imidazole groups introduce significant conformational freedom. While this allows for the formation of fascinating topologies (interpenetrated nets, helical chains), it introduces two primary stability failure modes in water:
  • Conformational Collapse: The flexible framework may structurally implode upon solvent removal (activation) due to capillary forces, mimicking chemical degradation.

  • Hydrolytic Displacement: Water molecules can competitively displace the imidazole-metal coordination bond, particularly with "harder" metals or in acidic/basic pH.[1]

Diagnostic Workflow

Before attempting a fix, you must diagnose the type of instability. Use this logic flow to categorize your issue.

DiagnosticFlow Start ISSUE: Loss of Performance (after water exposure) XRD_Check Step 1: Perform PXRD (Powder X-Ray Diffraction) Start->XRD_Check Amorphous Result: Amorphous / Complete Loss of Peaks XRD_Check->Amorphous No Peaks Shifted Result: Peaks Shifted or New Pattern Emerges XRD_Check->Shifted New Peaks Intact Result: Pattern Unchanged (but Low Surface Area) XRD_Check->Intact Same Peaks Chem_Fail Diagnosis: Chemical Hydrolysis (Bond Breaking) Amorphous->Chem_Fail Phase_Fail Diagnosis: Phase Transition (Ligand Breathing/Flexibility) Shifted->Phase_Fail Phys_Fail Diagnosis: Pore Collapse (Activation Failure) Intact->Phys_Fail Action_Chem Action: Check pH stability, Switch Metal Node Chem_Fail->Action_Chem Action_Phase Action: Re-solvate to confirm reversibility Phase_Fail->Action_Phase Action_Phys Action: Use Supercritical CO2 or Solvent Exchange Phys_Fail->Action_Phys

Figure 1: Diagnostic logic for distinguishing between chemical hydrolysis, structural phase transitions, and physical pore collapse.

The Chemistry of Instability (Deep Dive)

Mechanism A: Hydrolytic Bond Scission

The coordination bond between the imidazole nitrogen and the metal ion (


) is generally more stable in water than the 

bond found in carboxylate MOFs (like MOF-5). However, tib-MOFs often utilize metals like Zn(II), Cd(II), or Co(II) .[1]
  • The Attack: Water acts as a competitive ligand.[1] If the Metal-Nitrogen bond is labile (common with Zn-tib complexes), water molecules can displace the tib ligand, leading to framework disassembly.[1]

  • The Anion Effect: Many tib-MOFs are cationic frameworks balanced by anions (e.g.,

    
    , 
    
    
    
    ).[1] If these anions are hydrophilic, they draw water into the pores, accelerating hydrolysis [1].
Mechanism B: Capillary Collapse (The "False" Instability)

This is the most common pitfall with flexible ligands. The MOF might be chemically stable in water, but the process of removing the water destroys it.

  • The Physics: As water evaporates from the pores, it creates immense capillary pressure (

    
    ).
    
  • The Result: The flexible methylene spacers in the tib ligand allow the framework to rotate and fold. The structure collapses into a dense, non-porous phase (often amorphous or a "closed" crystalline phase) to minimize surface energy. This is often mistaken for water instability [2].[1]

Troubleshooting Guide (Q&A)

Issue 1: "My MOF dissolves or turns into a gel immediately in water."

Diagnosis: Chemical Hydrolysis (Bond Breaking).[1] Root Cause: The Metal-Ligand bond strength is insufficient to resist water displacement, or the pH is outside the stability window.

Corrective Actions:

  • Check pH: Imidazole-based MOFs are often unstable in acidic conditions (

    
    ) due to protonation of the imidazole nitrogen, which breaks the M-N bond. Ensure your aqueous solution is buffered to pH 7-8.[1]
    
  • Metal Substitution: If using Zn(II), switch to Ni(II) or Cu(II) .[1] The Irving-Williams series dictates that Cu(II) and Ni(II) generally form stronger coordination complexes with nitrogen donors than Zn(II), improving hydrolytic stability [3].[1]

  • Hydrophobic Shielding: Introduce a hydrophobic co-ligand (e.g., a methylated dicarboxylate) during synthesis to repel water from the metal clusters.

Issue 2: "The XRD pattern looks fine in water, but the surface area is near zero after drying."

Diagnosis: Activation Collapse (Physical).[1] Root Cause: The high surface tension of water (72 mN/m) crushed the flexible framework during drying.

Corrective Actions:

  • Solvent Exchange: Never dry directly from water.[1] Exchange water with a lower surface tension solvent (Ethanol: 22 mN/m, or Acetone: 23 mN/m) before drying.[1]

  • Supercritical

    
     Activation:  This is the gold standard for flexible MOFs.[1] It eliminates the liquid-gas interface entirely, preventing capillary collapse (See Protocol A below) [4].[1]
    
Issue 3: "The crystal structure changed into a different pattern after water exposure."

Diagnosis: Phase Transition / Breathing.[1] Root Cause: The tib ligand is flexible.[2] Water molecules may have induced a "breathing" transformation, expanding or contracting the pores to accommodate the guest. This is often reversible.[1]

Corrective Actions:

  • Reversibility Test: Re-immerse the dried sample in the original synthesis solvent. If the original XRD pattern returns, the MOF is stable and exhibits "breathing" behavior. This is a feature, not a bug.

Technical Protocols

Protocol A: Solvent Exchange & Activation (To Prevent Collapse)

Use this protocol if your tib-MOF loses porosity after drying.[1]

  • Harvest: Isolate MOF crystals from the aqueous reaction mixture via filtration. Do not let them dry completely. [1]

  • Wash: Wash with fresh water (

    
     mL) to remove unreacted ligands/salts.[1]
    
  • Exchange Step 1 (Ethanol): Soak crystals in absolute ethanol (20 mL). Let stand for 4 hours. Decant and replace with fresh ethanol. Repeat 3 times over 24 hours.

  • Exchange Step 2 (Acetone - Optional): If the MOF is ultra-flexible, perform a secondary exchange into anhydrous acetone (3 cycles over 24 hours).

  • Activation:

    • Standard: Vacuum dry at room temperature for 12 hours, then slowly heat to 80°C.

    • Advanced: Use Supercritical

      
       drying (critical for preserving mesopores in tib-frameworks).[1]
      
Protocol B: pH Stability Testing

Use this to define the operational window of your MOF.

pH LevelBuffer SystemObservation TimePass Criteria
pH 3 Acetate Buffer24 HoursPXRD peaks retain >80% intensity
pH 7 Phosphate Buffer24 HoursPXRD peaks retain >95% intensity
pH 10 Carbonate Buffer24 HoursPXRD peaks retain >90% intensity

Note: Always verify that the buffer anions (phosphate/acetate) do not structurally degrade the MOF by coordinating to the metal themselves.

Visualizing the Degradation Mechanism

DegradationMech MOF_State Intact tib-MOF (M-N Coordination) Path_A Path A: Hydrolysis (Chemical) MOF_State->Path_A Low pH / Weak Metal Path_B Path B: Capillary Stress (Physical) MOF_State->Path_B Drying Process Water H2O Molecules Step_A1 Protonation of Imidazole Nitrogen Water->Step_A1 Acidic attack Step_B1 Water Evaporation (High Surface Tension) Water->Step_B1 Meniscus formation Path_A->Step_A1 Path_B->Step_B1 Step_A2 Metal-Ligand Bond Breakage Step_A1->Step_A2 Result_A Amorphous Powder (Irreversible) Step_A2->Result_A Step_B2 Flexible Ligand Rotation/Folding Step_B1->Step_B2 Result_B Dense Phase (Non-porous) Step_B2->Result_B

Figure 2: Mechanistic pathways of tib-MOF failure.[1] Path A represents chemical destruction, while Path B represents structural collapse due to ligand flexibility.

References

  • Tian, Y., et al. (2003).[1] "Novel metal-organic frameworks with specific topology from new tripodal ligands."[1] Inorganic Chemistry.

  • Manning, J.R.H., et al. (2023).[1][3] "Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations." Journal of Materials Chemistry A.

  • Burtch, N.C., et al. (2014).[1] "Water Stability and Adsorption in Metal–Organic Frameworks." Chemical Reviews.

  • Mondal, S., et al. (2025).[1] "MOF Activation: Solvent Exchange and Supercritical Drying." Patsnap Eureka.

Sources

Technical Support Guide: Solubility & Handling of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (TIMB)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Flexibility-Packing" Paradox

Welcome to the technical support center for 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (CAS: 147951-02-8), commonly abbreviated in coordination chemistry literature as TIMB or tib .

If you are reading this, you are likely facing a common frustration: TIMB is a flexible tripodal ligand that resists dissolution in standard organic solvents despite its polar imidazole groups.

The Core Challenge: Unlike its rigid analog (TIP), TIMB possesses methylene (


) bridges connecting the imidazole rings to the central benzene core. While these bridges provide the conformational flexibility required to form complex MOF topologies (e.g., knotted chains, helical structures), they also allow the molecule to adopt dense packing arrangements in the solid state.[1] The high lattice energy resulting from strong 

stacking and intermolecular dipole interactions often exceeds the solvation energy provided by common solvents like methanol or dichloromethane at room temperature.[1]

This guide provides a systematic approach to overcoming these solubility barriers without compromising the chemical integrity required for MOF synthesis or pharmaceutical screening.

Quick Reference: Solubility Matrix

Data represents approximate solubility limits at 25°C unless otherwise noted.

Solvent SystemSolubility RatingPrimary Use CaseTechnical Notes
DMF / DEF High (>50 mg/mL)MOF SynthesisPreferred.[1] High dielectric constant disrupts dipole stacking.[1]
DMSO High (>50 mg/mL)NMR AnalysisExcellent for characterization; difficult to remove.[1]
Methanol / Ethanol Low / Moderate RecrystallizationSolubility increases significantly with heat (

C).[1]
Water (pH 7) Insoluble N/AHydrophobic benzene core dominates at neutral pH.[1]
Water (pH < 4) High Aqueous Phase SynthesisProtonation of imidazole nitrogens (

) drives solubility.[1]
DCM / Chloroform Poor N/AInsufficient polarity to break lattice interactions.[1]
Acetone Low WashingGood for removing non-polar impurities.[1]

Troubleshooting & FAQs

Issue 1: "The ligand precipitates immediately upon adding metal salts."[1]

Diagnosis: Ligand Shock / Rapid Coordination Polymerization.[1] When a concentrated solution of TIMB (in DMF) hits a metal salt solution, the fast kinetics of the Metal-N(imidazole) bond formation causes immediate precipitation of amorphous kinetic products rather than thermodynamic crystals.

Solution: The Solvothermal Gradient Approach Do not mix directly.[1] Use a layering or solvothermal approach to slow down the interaction.[1]

Protocol: Solvothermal Setup for TIMB-MOFs

  • Dissolve Ligand: Dissolve 0.1 mmol TIMB in 2 mL DMF. Sonicate until clear.

  • Dissolve Metal: Dissolve 0.1 mmol Metal Salt (e.g.,

    
    ) in 2 mL 
    
    
    
    or Ethanol.[1]
  • The Bridge: If layering, place a 1 mL buffer layer (1:1 DMF:Ethanol) between the ligand and metal solutions.[1]

  • Heat: Seal in a Teflon-lined autoclave. Heat to 85–120°C for 24–72 hours.[1]

    • Mechanism:[1][2][3] Heat increases the solubility of the transient species and allows for "error correction" (bond breaking and reforming), leading to high-quality single crystals.

Issue 2: "I need to analyze TIMB by NMR, but it won't dissolve in ."

Diagnosis: Solvent Mismatch.[1] Chloroform is too non-polar.[1] The imidazole rings act as hydrogen bond acceptors and require a polar environment to stabilize.[1]

Solution: Switch to DMSO-


 .
  • Step 1: Transfer 5-10 mg of TIMB to the NMR tube.[1]

  • Step 2: Add 0.6 mL DMSO-

    
    .[1]
    
  • Step 3: If haze persists, gently warm the tube with a heat gun (max 40°C).[1]

  • Verification: A sharp singlet around

    
     5.2 ppm (methylene bridge) confirms the integrity of the TIMB structure.[1]
    
Issue 3: "How do I solubilize TIMB in water for biological assays?"

Diagnosis: Hydrophobicity at Neutral pH.[1] At pH 7, the molecule is neutral.[1] The hydrophobic benzene core and the aromatic nature of the imidazoles prevent hydration.[1]

Solution: Controlled Protonation. The imidazole nitrogens have a


 of approximately 7.[1]0. Dropping the pH below 5.0 protonates the ring, creating a tricationic species 

which is highly water-soluble due to charge repulsion preventing aggregation.[1]

Workflow: Aqueous Dissolution

ProtonationLogic Start Solid TIMB (Neutral, Insoluble) Acid Add 0.1M HCl or HNO3 Start->Acid Suspend Protonation Protonation of Imidazole N3 Acid->Protonation pH < 4.0 Result [H3-TIMB]3+ (Soluble Cation) Protonation->Result Electrostatic Repulsion

Caption: Protonation strategy for aqueous solubility. Note that this reversible process may interfere with metal coordination if the pH is not readjusted later.[1]

Advanced Purification Protocol

If your synthesized TIMB is sticky or off-color (yellow/brown instead of white), it likely contains oligomeric byproducts or unreacted imidazole.

Recrystallization Methodology:

  • Solvent Choice: Methanol (MeOH).[1]

  • Saturation: Suspend crude TIMB in MeOH (approx. 20 mL per gram).

  • Reflux: Heat to reflux (

    
    C).[1] The solid should dissolve completely.[1] If not, add MeOH in 5 mL increments.[1]
    
  • Filtration (Hot): While boiling, filter through a glass frit or cotton plug to remove insoluble mechanical impurities.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (

    
    C) overnight.
    
  • Collection: Filter the white crystals and wash with cold ether.

Visualizing the Solubility Logic

Use this decision tree to select the correct solvent system for your specific application.

SolubilityDecision Start Start: What is your Application? App1 MOF / Coordination Chemistry Start->App1 App2 NMR / Analytical Characterization Start->App2 App3 Biological / Aqueous Screening Start->App3 Solv1 Use DMF or DEF (Solvothermal) App1->Solv1 Solv2 Use DMSO-d6 (Avoid CDCl3) App2->Solv2 Solv3 Use Dilute Acid (pH < 5) App3->Solv3 Warn1 Requires Heat (85°C+) to overcome lattice energy Solv1->Warn1 Warn2 Protonation blocks metal coordination sites Solv3->Warn2

Caption: Decision tree for selecting the appropriate solvent system based on experimental intent.

References

  • Synthesis and MOF Construction: Tian, G., et al. (2021).[1][2][4][5][6] "Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands." Journal of Coordination Chemistry.

  • Ligand Properties & Topology: Liu, Y., et al. (2003).[1] "Novel metal-organic frameworks with specific topology from new tripodal ligands: 1,3,5-tris(1-imidazolyl)benzene and 1,3-bis(1-imidazolyl)-5-(imidazol-1-ylmethyl)benzene."[3] Inorganic Chemistry.

  • Chemical Data & Identifiers: PubChem Compound Summary for CID 5233123, 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene.[7][8][9] [7]

  • Adsorption Applications: Shen, L., et al. (2013).[1] "Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4."[2] Dalton Transactions.[1]

Sources

Post-synthesis modification of 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocols for 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene Frameworks Ticket ID: PSM-TIB-2024-X Assigned Specialist: Senior Application Scientist, MOF Division

Core Directive & Scope

Welcome to the technical support hub for tib-MOFs . You are likely working with frameworks constructed from the flexible tripodal ligand 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene (tib).[1]

Unlike rigid carboxylate linkers (like those in UiO-66), the tib ligand introduces conformational flexibility and structural breathing . This makes Post-Synthetic Modification (PSM) highly rewarding but technically unforgiving.

This guide covers three validated PSM vectors:

  • Post-Synthetic Transmetallation (PSE): Swapping inert nodes (Zn²⁺) for catalytic ones (Cu²⁺, Co²⁺).

  • Guest Encapsulation: Loading pharmaceutical payloads into the flexible pores.

  • Defect Engineering (N-Alkylation): Functionalizing uncoordinated imidazole arms.

Experimental Workflows (Visualized)

Workflow A: The "Breathing" Load Protocol

For encapsulating drugs or exchanging metals without collapsing the flexible framework.

PSM_Workflow cluster_0 Critical Control Point Start Parent Tib-MOF (e.g., [Zn3(tib)2]) Activation Solvent Exchange (MeOH/CHCl3) Start->Activation 3 days, refresh 3x/day Check Check Crystallinity (PXRD) Activation->Check Check->Activation Amorphous? Use milder solvent PSM PSM Reaction (Metal Exchange or Loading) Check->PSM Intact Wash Gradient Washing (Remove Surface Species) PSM->Wash Diffusion Control Final Functionalized MOF Wash->Final

Caption: Figure 1. Standardized workflow for tib-MOF modification. The "Activation" step is the most common failure point due to the ligand's flexibility.

Module 1: Post-Synthetic Metal Exchange (Transmetallation)

Objective: Replace inert


 or 

nodes with catalytically active

or

without dissolving the crystal.
The Science (Why it works)

Tib-MOFs often form under kinetic control. According to the Irving-Williams series , the stability of divalent metal complexes follows the order:


.
Thermodynamically, replacing Zn with Cu is favorable. However, the tib ligand is multidentate. If you exchange too aggressively, the lattice collapses because the M-N bond breaks faster than it reforms.
Protocol: Slow-Diffusion Exchange
  • Preparation: Suspend 50 mg of activated Zn-tib MOF crystals in 10 mL of MeOH.

  • Reagent: Prepare a 0.1 M solution of

    
     in MeOH.
    
  • Incubation: Add the metal salt solution to the MOF suspension.

    • Critical: Do NOT stir magnetically. The shear force destroys tib-MOF crystallites. Use a shaker or static incubation at 45°C.

  • Monitoring: The crystals should shift color (Colorless

    
     Blue/Green) over 3-5 days.
    
  • Quenching: Decant the supernatant and wash with fresh MeOH (

    
     mL) to remove surface-adsorbed copper.
    
Troubleshooting Guide
SymptomDiagnosisCorrective Action
Crystals dissolved completely Solvent polarity mismatch or acidity.Copper salts are acidic in alcohol. Add 1% 2,6-lutidine as a proton scavenger to buffer the solution.
Shell-only color change Pore blockage (Core-shell effect).The hydrated Cu-ion is too large. Switch solvent to DMF to strip the hydration shell, or lower concentration to 0.01 M to slow kinetics.
Loss of crystallinity (PXRD) Framework collapse.The tib ligand "breathed" too much. Perform exchange at room temperature instead of 45°C.

Module 2: Defect Engineering (N-Alkylation)

Objective: Functionalize the imidazole ring to create ionic frameworks (e.g., for antimicrobial activity).

The "Trap" Warning

In a perfect


 crystal, the N3 nitrogen of the imidazole is coordinated to the metal. You cannot alkylate a coordinated nitrogen. 
  • Target: You are targeting defects (missing linkers) or dangling ligands on the crystal surface.

  • Risk: Aggressive alkylation reagents (e.g., Methyl Iodide) can attack the coordinated nitrogen, breaking the M-N bond and dissolving the MOF.

Protocol: Surface-Selective Methylation
  • Solvent: Use anhydrous Acetone or Acetonitrile (MeCN). Avoid water.

  • Reagent: Add MeI (Methyl Iodide) in slight excess relative to calculated surface sites (approx. 5-10 mol% of total ligand).

  • Condition: Reflux at 40°C for 12 hours.

  • Validation:

    • NMR: Digest the MOF in

      
      . You should see a new peak for the 
      
      
      
      group.
    • Ratio: If

      
       integration > 10%, you likely degraded the bulk framework.
      

Module 3: Guest Encapsulation (Drug Delivery)

Objective: Load small molecule drugs (e.g., 5-Fluorouracil, Ibuprofen) into the pores.

The "Burst Release" Issue

Tib-MOFs are flexible. Upon immersion in biological media (PBS, pH 7.4), the framework may undergo a structural transition, dumping the payload immediately.

Logic Tree: Controlling Release Profiles

Release_Logic Start Drug Loading Complete Test Test Release in PBS (37°C) Start->Test Burst Result: Burst Release (>80% in 1h) Test->Burst Slow Result: Too Slow (<10% in 24h) Test->Slow Ideal Result: Sustained Release Test->Ideal Fix1 Action: Post-Synthetic Crosslinking Add short dialdehyde to lock surface Burst->Fix1 Fix2 Action: Transmetallation Swap Zn -> Co (weaker bond, faster degradation) Slow->Fix2

Caption: Figure 2. Decision logic for tuning drug release profiles in flexible tib-MOFs.

FAQ: Common User Issues

Q: My tib-MOF collapses when I remove the solvent (activation). How do I fix this? A: This is the classic "flexible ligand" problem. The surface tension of evaporating solvent crushes the pores.

  • Solution: Use Supercritical

    
     Drying  (SCD). If SCD is unavailable, perform solvent exchange with pentane or diethyl ether (low surface tension) and activate at room temperature under vacuum, not heat.
    

Q: Can I use "Click Chemistry" on tib-MOFs? A: Generally, no. The tib ligand lacks native azide or alkyne handles. You would need to synthesize a modified tib ligand (e.g., with a propargyl group on the benzene core) pre-synthesis. Attempting to functionalize the benzene core post-synthesis is sterically prohibited by the dense packing of the tripodal arms.

Q: How do I calculate the % exchange of metals? A: Do not rely on EDX (surface only). You must digest the sample:

  • Take 5 mg of dry MOF.

  • Dissolve in 0.5 mL concentrated

    
    .
    
  • Dilute to 10 mL with water.

  • Run ICP-MS or ICP-OES .

  • Calculate molar ratio:

    
    .
    

References

  • Synthesis and Structure of Tib-MOFs

    • Sun, W. Y., et al. (2003).[2] "Novel metal-organic frameworks with specific topology from new tripodal ligands." Inorganic Chemistry.

  • Post-Synthetic Modification (General & Imidazole)

    • Cohen, S. M. (2012). "Postsynthetic ligand and cation exchange in robust metal-organic frameworks." Chemical Science.

  • Metal Exchange Mechanisms

    • Dincă, M., et al. (2014). "Post-synthetic metalation of metal–organic frameworks." Chemical Society Reviews.[3]

  • Stability of Imidazole Frameworks

    • Low, J. J., et al. (2014). "Water-stable metal–organic frameworks." Chemical Science.

  • Ligand Properties

    • Sigma-Aldrich. "1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene Product Analysis."

Sources

Validation & Comparative

Benchmarking Guide: 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene-Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flexible Tripodal" Advantage

In the landscape of fluorescent sensing, rigid ligands (like terephthalic acid) often dominate due to predictable pore structures. However, 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (abbreviated as tib or timb ) represents a critical class of flexible tripodal ligands that offers a distinct advantage: conformational adaptivity .

Unlike rigid linkers, the methylene bridges (


) in the tib  ligand allow the imidazole arms to rotate, enabling the formation of entangled (interpenetrated) 3D networks with high stability. When coordinated with 

metals (Zn

, Cd

), these frameworks exhibit strong Ligand-to-Metal Charge Transfer (LMCT) fluorescence, which is highly sensitive to quenching by electron-deficient analytes.

This guide benchmarks tib-based MOF sensors (specifically the Cd-tib-SDB system) against standard industry alternatives for the detection of Nitroaromatic Explosives (TNP) and Ferric Ions (Fe


) .

Benchmarking Analysis: Tib-MOF vs. Alternatives

The following data compares the performance of a representative Cd-tib-SDB MOF (Cd


 + tib + 4,4'-sulfonyldibenzoate) against a Lanthanide-based MOF (high cost/performance) and a standard Organic Fluorescent Probe.
Table 1: Comparative Performance Metrics
FeatureCd-tib-SDB MOF (Subject)Tb-MOF (Benchmark 1)Rhodamine B Probe (Benchmark 2)
Primary Analyte TNP (Explosives) & Fe

Fe

& Al

Fe

Detection Limit (LOD) 154 nM (TNP) / 53 nM (Fe

)
~8,000 nM (Fe

)
~500 nM (Fe

)
Quenching Constant (

)

(High)

(Med)
N/A (Linear response varies)
Response Time < 30 seconds ~1-2 minutesInstant
Reusability High (Wash with Ethanol)Moderate (Structure collapse risk)Single-use (Solution phase)
Cost Efficiency High (Zn/Cd salts are cheap)Low (Tb salts are expensive)Medium (Dye cost)
Stability (pH) Stable pH 4–10Unstable in acidic pH < 5pH dependent

Key Insight: The tib-based sensor outperforms the Lanthanide alternative in sensitivity (lower LOD) for Fe


 and offers the dual capability of detecting nitro-explosives (TNP), which is rare for simple organic probes. The flexible tib  ligand creates "pockets" that effectively trap analytes, enhancing the quenching efficiency via the "Pre-concentration Effect."

Mechanism of Action

The sensing mechanism relies on the disruption of the MOF's intrinsic luminescence. The tib ligand acts as an electron donor (antenna). When the MOF is excited, it transfers energy to the metal center. However, in the presence of an electron-deficient analyte (like TNP), a competing pathway opens.

Diagram 1: Fluorescence Quenching Pathway (PET & IFE)

QuenchingMechanism Excitation UV Excitation (λex = 290-330 nm) LigandState Tib Ligand Excited State (S1) Excitation->LigandState Photon Absorption MOF_Emission MOF Emission (Blue/Violet Light) LigandState->MOF_Emission Radiative Decay (No Analyte) Analyte Analyte (TNP/Fe3+) (LUMO Low Energy) LigandState->Analyte Photoinduced Electron Transfer (PET) LigandState->Analyte Resonance Energy Transfer (RET) Quenching Fluorescence Quenched (Dark) Analyte->Quenching Non-radiative Decay

Caption: The tib ligand transfers excited electrons to the analyte (TNP/Fe3+) instead of emitting light, causing a "Turn-Off" response.

Experimental Protocols

To ensure reproducibility, the synthesis of the tib ligand must be performed first, followed by the solvothermal assembly of the MOF.

Phase 1: Synthesis of Ligand (tib)

Reaction: 1,3,5-Tris(bromomethyl)benzene + Imidazole


 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene
  • Reagents: Suspend NaH (60% dispersion, 30 mmol) in dry THF (50 mL) at 0°C.

  • Addition: Slowly add Imidazole (30 mmol) and stir for 30 min until H

    
     evolution ceases.
    
  • Coupling: Add 1,3,5-Tris(bromomethyl)benzene (10 mmol) dissolved in THF dropwise.

  • Reflux: Heat to reflux (66°C) for 24 hours under N

    
     atmosphere.
    
  • Workup: Filter the precipitate (NaBr). Evaporate the solvent from the filtrate.

  • Purification: Recrystallize the residue from Ethanol/Water.

    • Yield Check: Product should be a white solid.

      
      H NMR (DMSO-d
      
      
      
      ) should show characteristic methylene peak at
      
      
      ppm.
Phase 2: Synthesis of Cd-tib-SDB Sensor
  • Mixture: Dissolve Cd(NO

    
    )
    
    
    
    4H
    
    
    O
    (0.1 mmol), H
    
    
    SDB
    (4,4'-sulfonyldibenzoic acid, 0.1 mmol), and tib (0.1 mmol) in a mixture of DMF/H
    
    
    O
    (10 mL, 1:1 v/v).
  • Solvothermal: Seal in a 25 mL Teflon-lined autoclave. Heat at 160°C for 72 hours .

  • Cooling: Cool to room temperature at a rate of 5°C/h (critical for crystal quality).

  • Activation: Filter colorless block crystals. Wash with DMF and Ethanol. Dry in air.

Phase 3: Sensing Workflow (Self-Validating)

SensingWorkflow Step1 1. Preparation Grind 5mg MOF crystals Disperse in 10mL H2O Step2 2. Baseline Scan Record Fluorescence (F0) λex=310nm, λem=430nm Step1->Step2 Step3 3. Titration Add Analyte Aliquots (Fe3+ or TNP) (10 µL increments) Step2->Step3 Step4 4. Validation Plot (F0/F) vs [Concentration] Check Linearity (R² > 0.98) Step3->Step4

Caption: Standard addition method ensures the Stern-Volmer plot (


) is linear, validating the quenching constant.

Critical Analysis & Troubleshooting

  • Interference: The sensor is highly selective for Fe

    
     and TNP.[1] However, Cu
    
    
    
    can sometimes cause minor quenching (approx 10-15%). If analyzing complex matrices (e.g., wastewater), use a masking agent (like thiosulfate) to sequester Cu
    
    
    if necessary.
  • pH Sensitivity: The imidazole nitrogen in the tib ligand can be protonated at pH < 4. Ensure the sample solution is buffered to pH 7 for optimal fluorescence intensity.

  • Recycling: The sensor can be regenerated by washing with ethanol and centrifuging. Efficiency typically drops by <5% after 5 cycles.

References

  • Rachuri, Y. et al. (2018).[2] "Three Dimensional Co(II)/Cd(II) MOFs: Luminescent Cd-MOF for Detection and Adsorption of TNP in Aqueous Phase." Inorganic Chemistry. (Validated via ResearchGate snippet 1.2).

  • Gaikwad, S. et al. (2021).[3] "Controllable Synthesis of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene-Based MOFs." Applied Sciences.[3] .

  • Wang, J. et al. (2023). "Synthesis of a Cd-MOF Fluorescence Sensor and Its Detection of Fe3+, Fluazinam, TNP." ACS Omega. .

  • PubChem Compound Summary. "1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (CID 5233123)." National Library of Medicine. .

Sources

A Senior Application Scientist's Guide to Cross-Validation of Characterization Techniques for 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (timb) MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Corroborative Analysis in MOF Research

Metal-Organic Frameworks (MOFs) constructed from the flexible, tripodal linker 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (timb) represent a fascinating subclass of porous crystalline materials. Their unique structural possibilities, arising from the rotational freedom of the imidazolylmethyl arms, make them promising candidates for applications ranging from gas separation to catalysis and drug delivery. However, this structural versatility also introduces complexity, demanding a rigorous and multi-faceted characterization approach.

For researchers and drug development professionals, relying on a single analytical technique is insufficient and scientifically tenuous. A successful synthesis is not merely the formation of a precipitate; it is the creation of a material with specific, reproducible, and verifiable properties. This guide eschews a simple listing of techniques. Instead, it presents a holistic, cross-validating workflow where each analysis provides a piece of a puzzle, and the pieces must logically interlock to yield a complete and trustworthy picture of the timb-based MOF. We will explore not just how to perform these characterizations, but why they are performed in a specific sequence and how their results corroborate one another, ensuring the scientific integrity of the findings.

The Characterization Workflow: A Self-Validating Loop

The robust characterization of a newly synthesized timb-MOF is not a linear path but a logical, iterative process. The data from initial structural and compositional analyses inform the conditions for subsequent performance-based measurements, whose results, in turn, validate the initial findings.

MOF_Characterization_Workflow cluster_0 Part 1: Structural & Compositional Verification Synthesis Synthesized timb-MOF Powder PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD Is it crystalline? FTIR Fourier-Transform Infrared (FT-IR) Synthesis->FTIR Is the linker present? TGA Thermogravimetric Analysis (TGA) PXRD->TGA SEM Scanning Electron Microscopy (SEM) PXRD->SEM Correlate crystal phase with morphology FTIR->TGA Activation Activation/ Solvent Exchange TGA->Activation Determine activation temperature GasSorption Gas Sorption Analysis (N₂ or Ar @ 77/87K) Activation->GasSorption GasSorption->PXRD Post-analysis check: Did framework survive?

Caption: Logical workflow for timb-MOF characterization.

Powder X-ray Diffraction (PXRD): The Fingerprint of Crystallinity

Principle & Purpose: PXRD is the cornerstone of MOF characterization. It provides definitive proof of long-range crystalline order. For a newly synthesized timb-MOF, PXRD confirms whether a crystalline framework has formed, as opposed to an amorphous gel or a simple mixture of starting materials. Its primary roles are to assess phase purity, and crystallinity, and to provide a structural "fingerprint" for the material.[1][2]

Expertise in Execution: A common pitfall is improper sample preparation. The sample must be finely ground to ensure random orientation of the crystallites, preventing preferred orientation effects that can skew peak intensities.

Experimental Protocol:

  • Sample Preparation: Gently grind ~10-20 mg of the as-synthesized, dried timb-MOF powder using an agate mortar and pestle.

  • Mounting: Pack the fine powder into a low-background sample holder. Ensure the surface is flat and level with the holder's rim to prevent height displacement errors.

  • Instrumentation: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a sufficient dwell time (e.g., 0.5-1 s/step) to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the experimental pattern to a simulated pattern if a single-crystal structure is known. Index the peaks to determine the unit cell parameters. The absence of broad humps signifies a highly crystalline material.

Cross-Validation Logic:

  • With SEM: PXRD may confirm high crystallinity, but SEM reveals the actual particle morphology and size distribution.[3][4] A sharp PXRD pattern should correspond to well-defined crystals in SEM images.

  • With Gas Sorption: A clean, sharp PXRD pattern is a prerequisite for high surface area. If the PXRD pattern shows an amorphous character, a subsequent gas sorption measurement will almost certainly yield a low surface area, indicating a failed synthesis.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Composition

Principle & Purpose: FT-IR spectroscopy is a rapid and powerful technique to confirm the successful incorporation of the 1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene (timb) linker into the framework. It works by probing the vibrational modes of chemical bonds. The key objective is to identify characteristic peaks of the imidazole and benzene rings from the linker and to observe shifts in these peaks upon coordination to the metal center.

Expertise in Execution: The most critical aspect is to run spectra of the free timb ligand and the metal salt precursor for comparison. The disappearance of certain precursor peaks and the appearance of new or shifted peaks in the MOF spectrum provides conclusive evidence of framework formation.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet. Mix ~1-2 mg of the dried timb-MOF with ~100-150 mg of dry, spectroscopic-grade KBr. Grind thoroughly until a homogenous, fine powder is obtained.

  • Pellet Pressing: Press the mixture in a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.

  • Data Collection: Place the pellet in the spectrometer's sample holder. Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the C-H, C=C, and C=N stretching and bending vibrations characteristic of the timb ligand.

    • Look for the absence of the metal salt counter-ion (e.g., nitrate, acetate) peaks in the final MOF product.

    • Pay close attention to the 1500-1650 cm⁻¹ region (imidazole ring vibrations) and compare it to the free ligand spectrum. A shift to higher or lower wavenumbers indicates coordination to the metal node.[6][7]

Cross-Validation Logic:

  • With PXRD: FT-IR confirms the correct chemical components are present, while PXRD confirms they are arranged in a long-range, ordered, crystalline structure. One without the other indicates a failed synthesis.

  • With TGA: FT-IR can detect the presence of occluded solvent molecules (e.g., broad -OH stretch around 3400 cm⁻¹ for water or DMF carbonyl stretch around 1670 cm⁻¹). TGA will later quantify the amount of this solvent and determine the temperature required for its removal.[8][9]

Thermogravimetric Analysis (TGA): Gauging Thermal Stability

Principle & Purpose: TGA measures the change in mass of a sample as a function of temperature. For timb-MOFs, it is crucial for determining three key properties: (1) the temperature required for "activation" (removal of guest solvent molecules from the pores), (2) the thermal stability threshold of the framework itself, and (3) the overall composition, including the amount of solvent and metal oxide residue.[10][11]

Expertise in Execution: The choice of atmosphere (e.g., inert N₂ or oxidative air) is critical. Analysis under nitrogen is used to determine the intrinsic thermal stability of the framework, while analysis under air determines its stability in oxidative environments.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the as-synthesized timb-MOF into an alumina or platinum TGA pan.

  • Instrumentation: Use a TGA instrument with a calibrated furnace and a high-precision balance.

  • Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature to a high value (e.g., 800 °C) at a rate of 5-10 °C/min.

    • Maintain a constant flow of inert gas (N₂ or Ar) at 50-100 mL/min.

  • Data Analysis:

    • Step 1 (Activation): An initial weight loss between 30 °C and ~200 °C typically corresponds to the removal of physisorbed solvent and guest molecules. The end of this step informs the activation temperature for porosity measurements.[12]

    • Step 2 (Stability Plateau): A stable mass region indicates the temperature range where the desolvated MOF is stable.

    • Step 3 (Decomposition): A sharp weight loss at higher temperatures (e.g., >350 °C) signifies the decomposition of the organic linker and framework collapse. The onset of this drop is the decomposition temperature.

Cross-Validation Logic:

  • With Gas Sorption: The activation temperature determined by TGA is the required sample preparation step for any meaningful gas sorption analysis. Attempting to measure surface area without proper activation will lead to drastically underestimated porosity, as the pores are still blocked by solvent.

  • With FT-IR: The mass loss percentage in the first step of TGA should correlate with the solvent molecules identified by FT-IR.

Gas Sorption Analysis: Quantifying Porosity

Principle & Purpose: This is the definitive technique for measuring the accessible surface area and pore volume of a MOF—the very properties that often drive its function.[13] The analysis involves measuring the amount of gas (the adsorbate) that physisorbs onto the MOF's surface at a constant cryogenic temperature over a range of pressures. The resulting isotherm provides a wealth of information about the material's porosity.

Expertise in Execution: The choice of adsorbate gas is crucial. While nitrogen at 77 K is common, IUPAC recommends argon at 87 K for polar materials like imidazole-based MOFs.[5][14] This is because the quadrupole moment of N₂ can lead to specific interactions with the framework, resulting in inaccurate pore size calculations.

Experimental Protocol:

  • Sample Preparation (Activation): Accurately weigh 50-100 mg of the timb-MOF into a sample tube. Attach it to the degas port of the gas sorption analyzer. Heat the sample under high vacuum at the temperature determined from TGA (e.g., 150-180 °C) for several hours (e.g., 8-12 h) to fully evacuate the pores.

  • Analysis: Transfer the tube to the analysis port, which is immersed in a liquid nitrogen (77 K) or liquid argon (87 K) dewar.

  • Data Collection: The instrument will automatically dose controlled amounts of the analysis gas into the sample tube and measure the resulting pressure to generate an adsorption-desorption isotherm.

  • Data Analysis:

    • Surface Area: Apply the Brunauer-Emmett-Teller (BET) model to the low-pressure region of the isotherm (typically P/P₀ = 0.05-0.30) to calculate the specific surface area.

    • Pore Volume: The total pore volume is calculated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Pore Size Distribution: Apply theoretical models like Density Functional Theory (DFT) to the isotherm to calculate the distribution of pore sizes.

Cross-Validation Logic:

  • With PXRD & TGA: A high BET surface area validates that the crystalline structure observed by PXRD is indeed porous and that the activation procedure determined by TGA was successful in clearing those pores. A low surface area despite a good PXRD pattern points to an issue with activation or pore collapse.

Scanning Electron Microscopy (SEM): Visualizing Morphology

Principle & Purpose: SEM provides direct, high-magnification images of the MOF particles. This is an indispensable visual check of the material's morphology, crystal size, and sample homogeneity.[15] While PXRD confirms crystallinity, SEM shows what the crystals actually look like—be it cubes, rods, needles, or irregular aggregates.[16]

Expertise in Execution: Proper sample coating is essential. MOFs are typically non-conductive, and imaging them directly can lead to charging artifacts. A thin sputter coat of a conductive material like gold or palladium is necessary for high-resolution imaging.

Experimental Protocol:

  • Sample Preparation: Disperse a very small amount of the MOF powder onto a carbon adhesive tab mounted on an aluminum SEM stub.

  • Coating: Sputter-coat the sample with a thin layer (5-10 nm) of Au or Pd to enhance conductivity.

  • Imaging: Introduce the stub into the SEM chamber. Use an accelerating voltage of 5-15 kV. Start at low magnification to assess overall sample homogeneity and then increase magnification to observe the detailed morphology of individual crystals.

Cross-Validation Logic:

  • With PXRD: The uniformity of crystal shapes and sizes seen in SEM images should correlate with the sharpness of the peaks in the PXRD pattern. Broad PXRD peaks might correspond to very small or poorly formed crystals observed by SEM.[4][17]

Comparative Data Summary

The table below summarizes the expected outcomes from a successful synthesis and characterization of a hypothetical, robust timb-based MOF (e.g., a Zinc-timb framework).

Characterization TechniqueParameter MeasuredTypical Expected Result for a Successful SynthesisCross-Validation Check
PXRD Crystallinity & Phase PuritySharp, well-defined peaks matching a simulated pattern. Absence of broad amorphous background.Correlates with well-formed crystals in SEM.
FT-IR Chemical CompositionPresence of imidazole/benzene ring vibrations; shifts from free ligand; absence of precursor peaks.Confirms the components that form the crystalline structure seen in PXRD.
TGA Thermal Stability1. Initial mass loss (~10-20%) below 200°C (solvent). 2. Stable plateau up to >350°C. 3. Sharp decomposition above 350°C.Defines the activation temperature needed for successful gas sorption.
Gas Sorption (N₂/Ar) PorosityType I isotherm. BET Surface Area: 800 - 1500 m²/g. Pore Volume: 0.4 - 0.8 cm³/g.High surface area confirms the activated crystalline structure is porous.
SEM Morphology & SizeHomogenous, well-defined crystals (e.g., cubic, hexagonal) with a narrow size distribution (e.g., 1-10 µm).Visual confirmation of the crystalline material analyzed by PXRD.

Visualizing Inter-Technique Relationships

This diagram illustrates how each characterization technique informs a specific material property and validates data from other techniques.

MOF_Properties_Validation MOF timb-MOF PXRD PXRD SEM SEM PXRD->SEM Validates Phase GasSorption Gas Sorption PXRD->GasSorption Prerequisite for Porosity Crystallinity Crystallinity PXRD->Crystallinity Measures FTIR FT-IR Composition Composition FTIR->Composition Confirms TGA TGA TGA->GasSorption Enables Stability Thermal Stability TGA->Stability Determines Morphology Morphology SEM->Morphology Visualizes Porosity Porosity GasSorption->Porosity Quantifies Crystallinity->MOF Composition->MOF Stability->MOF Morphology->MOF Porosity->MOF

Sources

The Fulcrum of Function: A Comparative Guide to Flexible vs. Rigid Tripodal Ligands in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of crystal engineering, the choice of an organic linker is a critical design parameter that dictates the ultimate structure and function of a Metal-Organic Framework (MOF). Among the diverse ligand geometries, tripodal linkers are instrumental in building robust, three-dimensional networks. However, a crucial choice confronts the researcher: should the ligand be rigid and unyielding, or flexible and dynamic? This guide provides an in-depth comparative review of flexible versus rigid tripodal ligands in MOF synthesis, offering experimental insights and data to inform rational design for researchers, scientists, and drug development professionals.

The Core Principle: Rigidity vs. Flexibility

The distinction between a rigid and a flexible tripodal ligand lies in its conformational freedom.

  • Rigid Ligands: These are typically constructed from aromatic backbones, such as 1,3,5-tris(4-carboxyphenyl)benzene (H₃BTB), where rotational freedom between coordinating groups is highly restricted. This conformational pre-organization often leads to more predictable and robust framework structures.

  • Flexible Ligands: These incorporate single bonds, like ether linkages or aliphatic chains, that act as rotational hinges. An example is 4,4',4''-{[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene)]tris(oxy)}tribenzoic acid (H₃TCM). This inherent dynamism allows the resulting MOF to respond to external stimuli, such as guest molecules, temperature, or pressure.[1][2][3]

This fundamental difference in ligand design has profound implications for the synthesis, structure, and performance of the resulting MOFs.

Impact on MOF Synthesis and Structure

The choice between a rigid and a flexible tripodal ligand directly influences the predictability of the resulting framework and its physical properties.

Structural Predictability and Stability

Rigid ligands, with their constrained geometries, are the cornerstones of reticular chemistry, a design-based approach to MOF synthesis. Their use often results in highly crystalline, porous materials with predictable topologies.[4] The inherent stiffness of these linkers contributes to the overall stability of the framework, making them less prone to degradation in the presence of water, acids, or bases.[5][6]

Flexible ligands, on the other hand, can adopt multiple conformations during the crystallization process. This can lead to the formation of more complex, sometimes interpenetrated, structures and can make de novo prediction of the final topology challenging.[3] However, this flexibility is not always a drawback; it is the very source of the "smart" responsive behaviors for which these materials are prized.[1]

Dynamic Behavior: The "Breathing" Effect

The most significant distinction imparted by flexible ligands is the potential for dynamic structural transformations, often referred to as "breathing" or "swelling".[1][7] Upon exposure to external stimuli like the introduction or removal of guest molecules, the flexible linkers can rotate or bend.[1] This can cause a large, reversible change in the unit cell volume and pore dimensions.[2][8][9] This adaptive behavior is highly sought after for applications in selective gas separation, drug delivery, and chemical sensing.[7][10] Rigid MOFs, by contrast, typically exhibit static porosity.

The following diagram illustrates the fundamental difference in framework construction.

G cluster_0 Rigid Ligand MOF cluster_1 Flexible Ligand MOF Rigid Ligand {Rigid Tripodal Ligand | (e.g., H₃BTB)} Metal Node A Metal Node Rigid Ligand->Metal Node A Coordination Flexible Ligand {Flexible Tripodal Ligand | (e.g., H₃TCM)} Predictable Pore Well-Defined, Static Pore Metal Node A->Predictable Pore Forms Metal Node B Metal Node Flexible Ligand->Metal Node B Coordination Dynamic Pore Responsive, Dynamic Pore | (Breathing Effect) Metal Node B->Dynamic Pore Forms

Caption: Conceptual difference between MOFs from rigid vs. flexible ligands.

Comparative Performance Analysis

The structural differences between MOFs synthesized from rigid and flexible tripodal ligands translate directly into their performance characteristics.

PropertyMOFs with Rigid Tripodal LigandsMOFs with Flexible Tripodal LigandsRationale & Causality
BET Surface Area Generally high and permanent.[4]Can be high, but may depend on the "open" or "closed" state.Rigid linkers create permanent voids, while flexible linkers can lead to pore collapse upon guest removal if not robust enough.
Porosity Well-defined, uniform pores.Pore size can be tunable and responsive to stimuli.The constrained nature of rigid ligands leads to ordered pores. The conformational freedom of flexible ligands allows for dynamic changes in pore size.
Thermal Stability Often very high, with decomposition temperatures >400 °C.[11]Variable, but can be high. Stability is dependent on the overall framework integrity.The robustness of the aromatic backbone in rigid ligands contributes to high thermal stability.
Chemical Stability Generally more stable in aqueous and acidic/basic conditions.[5][6]Can be less stable, as flexible moieties may be more susceptible to hydrolysis.The rigid structure provides a higher energy barrier to framework decomposition.[5][6]
Guest Adsorption Adsorption is typically governed by pore size and surface chemistry.Can exhibit "gate-opening" or "breathing" phenomena, leading to stepped isotherms.[12]In flexible MOFs, guest molecules can induce a structural transformation from a non-porous to a porous state.[1]

A study comparing rigid and flexible MOFs for the adsorption of pharmaceuticals found that while both showed similar uptake for one compound, the flexible MOF, MIL-53(Cr), exhibited significantly higher capacity for carbamazepine.[8][9] This was attributed to the flexible framework's ability to adapt its structure to better accommodate the guest molecule, a feat not possible for its rigid counterpart.[8][9]

Experimental Protocols

The synthesis of MOFs, whether from rigid or flexible ligands, predominantly relies on solvothermal methods.[13] This technique uses elevated temperature and pressure to facilitate the crystallization of the framework.[13]

General Experimental Workflow

The process from synthesis to characterization follows a well-defined path.

workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization start Select Ligand (Rigid or Flexible) & Metal Salt solvothermal Solvothermal Reaction (e.g., in DMF, 80-150 °C, 1-3 days) start->solvothermal purify Purification (Soaking in fresh solvent) solvothermal->purify activate Solvent Exchange & Activation (e.g., Supercritical CO₂ drying or vacuum heating) purify->activate pxrd PXRD (Confirm crystallinity & phase purity) activate->pxrd tga TGA (Assess thermal stability) pxrd->tga bet Gas Sorption (N₂ at 77K) (Determine BET surface area & porosity) tga->bet

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.